(1,2,3,4-Tetrahydroquinolin-7-yl)methanol
Description
BenchChem offers high-quality (1,2,3,4-Tetrahydroquinolin-7-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,2,3,4-Tetrahydroquinolin-7-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinolin-7-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-7-8-3-4-9-2-1-5-11-10(9)6-8/h3-4,6,11-12H,1-2,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRBFJUGIGJMCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)CO)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000045-81-7 | |
| Record name | (1,2,3,4-tetrahydroquinolin-7-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
chemical properties of 7-hydroxymethyl-1,2,3,4-tetrahydroquinoline
The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 7-hydroxymethyl-1,2,3,4-tetrahydroquinoline , a bifunctional heterocyclic scaffold used in drug discovery.
Synonyms: (1,2,3,4-Tetrahydroquinolin-7-yl)methanol; 7-Hydroxymethyl-THQ CAS Registry Number: 2387602-55-1 (as N-Boc derivative); Free base analogs vary.
Executive Summary
7-Hydroxymethyl-1,2,3,4-tetrahydroquinoline represents a "privileged scaffold" in medicinal chemistry, combining a conformationally restricted aniline (the tetrahydroquinoline core) with a primary benzylic alcohol. This dual-functionality allows for orthogonal derivatization: the secondary amine (N1) serves as a vector for solubilizing groups or peptidomimetic chains, while the hydroxymethyl group (C7) acts as a handle for pharmacophore attachment or further extension. It is widely utilized in the development of integrin antagonists, arginine mimetics, and GPCR ligands.
Physicochemical Properties
The molecule exhibits properties characteristic of both lipophilic aromatics and polar hydrogen-bonding systems.
| Property | Value (Predicted/Experimental) | Significance |
| Molecular Formula | C₁₀H₁₃NO | Core scaffold |
| Molecular Weight | 163.22 g/mol | Fragment-based drug discovery (FBDD) compliant |
| cLogP | ~1.2 – 1.5 | Good membrane permeability; suitable for CNS penetration |
| pKa (N1-H) | ~5.0 – 5.5 | Less basic than aliphatic amines due to aniline resonance |
| pKa (O-H) | ~15 | Typical primary alcohol acidity |
| H-Bond Donors | 2 (NH, OH) | Critical for receptor binding interactions |
| H-Bond Acceptors | 2 (N, O) | |
| Topological Polar Surface Area (TPSA) | ~32 Ų | Well within the "Rule of 5" (<140 Ų) |
Synthetic Pathways
Synthesis typically proceeds via the reduction of quinoline precursors. The aromatic pyridine ring of the quinoline is reduced to the piperidine ring of the tetrahydroquinoline, often requiring specific catalysts to avoid over-reduction or hydrogenolysis of the benzylic alcohol.
Pathway A: Reduction of 7-Substituted Quinolines
This is the most common industrial route. The starting material is often methyl 7-quinolinecarboxylate .
-
Ring Reduction: Catalytic hydrogenation (H₂/PtO₂ or H₂/Pd-C) in acidic media (AcOH) reduces the pyridine ring to the 1,2,3,4-tetrahydroquinoline.
-
Ester Reduction: The ester at C7 is subsequently reduced to the alcohol using Lithium Aluminum Hydride (LiAlH₄) or Lithium Borohydride (LiBH₄).
Pathway B: Selective Functionalization
Alternatively, the hydroxymethyl group can be installed via formylation of a protected tetrahydroquinoline, though this is less regioselective due to competing ortho/para direction of the nitrogen.
Figure 1: Standard synthetic workflow from commercially available quinoline esters.
Chemical Reactivity & Derivatization
The scaffold offers two distinct nucleophilic sites with different reactivity profiles, enabling orthogonal protection and functionalization.
Nitrogen (N1) Reactivity
The N1 nitrogen is a secondary aniline. It is nucleophilic but less basic than aliphatic amines.
-
Acylation/Sulfonylation: Reacts readily with acid chlorides or sulfonyl chlorides to form amides/sulfonamides. This is often the first step to "lock" the nitrogen and modulate lipophilicity.
-
Reductive Amination: Reacts with aldehydes/ketones in the presence of NaBH(OAc)₃ to form tertiary amines.
-
Protection: Standard protecting groups: Boc (tert-butoxycarbonyl), Cbz (benzyloxycarbonyl).
Hydroxymethyl (C7) Reactivity
The C7 position contains a primary benzylic alcohol.
-
Oxidation: Can be oxidized to the aldehyde (using MnO₂ or Swern conditions) or carboxylic acid (Jones reagent).
-
Substitution: Conversion to a leaving group (Mesylate/Tosylate or Halide) allows for nucleophilic displacement, useful for extending the carbon chain.
-
Etherification: Standard Williamson ether synthesis or Mitsunobu reaction to attach aryl/alkyl groups.
Aromatic Core
The benzene ring is electron-rich due to the nitrogen donation. Electrophilic Aromatic Substitution (EAS) typically occurs at positions ortho or para to the nitrogen (positions 6 and 8). The C7 substituent sterically hinders position 8 slightly, making position 6 the kinetic favorite for halogenation or nitration.
Figure 2: Orthogonal reactivity map of the 7-hydroxymethyl-THQ scaffold.
Medicinal Chemistry Applications
This scaffold is frequently used to mimic the side chains of amino acids (like arginine or tyrosine) in a conformationally restricted manner.
-
Integrin Antagonists: The THQ core serves as a rigid spacer in fibrinogen receptor antagonists (GPIIb/IIIa inhibitors). The basic nitrogen mimics the arginine guanidine, while the hydroxymethyl group can be extended to mimic the aspartate carboxylate [1].
-
Peptidomimetics: Used to constrain the backbone of peptide drugs, reducing proteolysis and improving oral bioavailability.
-
CNS Agents: The lipophilicity and pKa make it an excellent scaffold for crossing the blood-brain barrier. Analogs have been explored for serotonin (5-HT) and dopamine receptor modulation.
Experimental Protocols
Protocol A: Synthesis of N-Boc-7-hydroxymethyl-1,2,3,4-tetrahydroquinoline
This protocol assumes starting from the commercially available methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate.
Step 1: N-Protection
-
Dissolve methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate (1.0 eq) in DCM (0.2 M).
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and DMAP (0.1 eq).
-
Stir at RT for 4 hours. Monitor by TLC (Hexane/EtOAc).
-
Wash with 1M HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the N-Boc ester.
Step 2: Ester Reduction
-
Dissolve the N-Boc ester (1.0 eq) in anhydrous THF (0.1 M) under Nitrogen.
-
Cool to 0°C.
-
Add LiBH₄ (2.0 M in THF, 2.5 eq) dropwise. Note: LiBH₄ is preferred over LiAlH₄ to avoid reducing the Boc group.
-
Allow to warm to RT and stir for 12 hours.
-
Quench carefully with MeOH, then sat. NH₄Cl.
-
Extract with EtOAc, dry, and concentrate. Purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).
Protocol B: Oxidation to 7-Formyl-THQ
-
Dissolve N-Boc-7-hydroxymethyl-THQ in DCM.
-
Add activated MnO₂ (10 eq).
-
Stir vigorously at RT for 16 hours.
-
Filter through a pad of Celite to remove solids.
-
Concentrate filtrate to obtain the aldehyde (usually quantitative).
References
-
Derivatives of 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid as novel fibrinogen receptor antagonists. Source: PubMed (NIH) Significance: Demonstrates the utility of the THQ/THIQ acid/alcohol scaffold in designing Arg-mimetics for anti-platelet therapy.
-
Tetrahydroquinoline Synthesis & Reactivity. Source: Organic Chemistry Portal Significance: Comprehensive overview of methods to synthesize and functionalize the THQ core.
-
ChemicalBook Entry: 7-Hydroxymethyl-THQ Derivatives. Source: ChemicalBook Significance: Commercial availability of the N-Boc protected building block (CAS 2387602-55-1).
An In-Depth Technical Guide to (1,2,3,4-Tetrahydroquinolin-7-yl)methanol: Properties, Synthesis, and Applications
Executive Summary: The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and natural products.[1][2] These nitrogen-containing heterocycles exhibit a remarkable range of pharmacological activities, including antioxidant, anticancer, and antibacterial properties.[1][3] This guide provides a detailed technical overview of a specific derivative, (1,2,3,4-Tetrahydroquinolin-7-yl)methanol. We will explore its core molecular properties, delve into robust synthetic strategies with mechanistic insights, and present detailed protocols for evaluating its potential applications in drug discovery and development, particularly focusing on its antioxidant and anticancer possibilities.
Core Molecular Properties
(1,2,3,4-Tetrahydroquinolin-7-yl)methanol is a derivative of the tetrahydroquinoline core, featuring a hydroxymethyl substituent at the 7-position of the aromatic ring. This functional group is significant as it can modulate the molecule's physicochemical properties, such as solubility and lipophilicity, and provides a key interaction point (hydrogen bond donor/acceptor) for biological targets.[4]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | [5][6] |
| Molecular Weight | 163.22 g/mol | [5][6][7] |
| IUPAC Name | (1,2,3,4-Tetrahydroquinolin-7-yl)methanol | N/A |
| Canonical SMILES | OCC1=CC2=C(C=C1)CCNC2 | [5] |
| Parent Heterocycle | 1,2,3,4-Tetrahydroquinoline | [8] |
The Tetrahydroquinoline Scaffold: A Privileged Structure in Drug Discovery
The THQ nucleus is a recurring motif in numerous pharmaceuticals and natural alkaloids, conferring a rigid three-dimensional structure that is amenable to diverse functionalization.[2] Its inherent biological activities are broad; for instance, the scaffold is associated with significant antioxidant and radical-scavenging effects.[1] Furthermore, THQ derivatives have been extensively investigated as potent agents in oncology. They serve as a foundational structure for designing inhibitors of crucial cancer targets, such as Lysine-specific demethylase 1 (LSD1), an enzyme implicated in tumorigenesis.[9] The strategic placement of substituents, like the 7-hydroxymethyl group, is a key medicinal chemistry approach to enhance target affinity, selectivity, and optimize absorption, distribution, metabolism, and excretion (ADME) profiles.
Synthetic Strategies and Mechanistic Rationale
The synthesis of (1,2,3,4-Tetrahydroquinolin-7-yl)methanol can be approached through a logical sequence involving the formation of the core heterocyclic system followed by the modification of the C7-substituent.
Synthesis of the Tetrahydroquinoline Core
A prevalent and reliable method for constructing the saturated portion of the THQ system is the catalytic hydrogenation of the corresponding quinoline precursor. This reduction specifically targets the nitrogen-containing aromatic ring.
Causality of Experimental Choice: The use of a heterogeneous catalyst like Palladium on carbon (Pd/C) is favored in industrial and laboratory settings due to its high efficiency, selectivity for the N-heterocycle reduction, and ease of removal from the reaction mixture via simple filtration.[2] The reaction is typically performed under a hydrogen atmosphere, where the catalyst facilitates the addition of hydrogen atoms across the double bonds of the pyridine ring segment of quinoline. Alternative modern approaches, such as domino reactions, offer high-efficiency pathways to complex THQs from simple starting materials in a single operation, representing an advance in green chemistry.[2][10]
Caption: General workflow for the synthesis of (1,2,3,4-Tetrahydroquinolin-7-yl)methanol.
Protocol: Reduction of a 7-Carboxy-Tetrahydroquinoline Intermediate
This protocol details the final step: the conversion of a carboxylic acid or ester at the 7-position to the target primary alcohol.
Principle: Lithium aluminum hydride (LiAlH₄) is a potent and unselective reducing agent capable of reducing esters and carboxylic acids to primary alcohols. The mechanism involves the nucleophilic attack of the hydride ion (H⁻) on the electrophilic carbonyl carbon. The reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water.
Methodology:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Substrate Addition: Dissolve 1,2,3,4-tetrahydroquinoline-7-carboxylic acid (or its methyl/ethyl ester) (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup (Quenching): Cool the reaction mixture to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). This procedure is critical for safety and results in a granular precipitate that is easy to filter.
-
Isolation: Filter the resulting slurry through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure (1,2,3,4-Tetrahydroquinolin-7-yl)methanol.
Self-Validation: The identity and purity of the final product must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and chromatography (HPLC).
Key Applications and Experimental Protocols
The unique structure of (1,2,3,4-Tetrahydroquinolin-7-yl)methanol makes it a valuable candidate for investigation in several areas of drug development.
Application as an Antioxidant Agent
Scientific Rationale: The tetrahydroquinoline nucleus, particularly when substituted with electron-donating groups, can act as a potent free radical scavenger. The nitrogen atom and the aromatic ring can participate in stabilizing radical species, thus terminating oxidative chain reactions.
Experimental Protocol: DPPH Radical Scavenging Assay [11] This assay provides a reliable method to measure the in vitro antioxidant capacity of a compound.
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which is measured spectrophotometrically.
Caption: Experimental workflow for the DPPH antioxidant assay.
Methodology:
-
Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of (1,2,3,4-Tetrahydroquinolin-7-yl)methanol and a positive control (e.g., ascorbic acid) in methanol.
-
Assay Plate: In a 96-well microplate, add 100 µL of various concentrations of the test compound or positive control to different wells.
-
Reaction Initiation: Add 100 µL of the DPPH solution to each well. A control well should contain only 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 517 nm.
-
Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] × 100. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined by plotting inhibition percentage against compound concentration.
References
-
1,2,3,4-Tetrahydroisoquinolin-7-ol. PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. MDPI. [Link]
-
(1,2,3,4-Tetrahydro-isoquinolin-3-yl)-methanol. PubChem, National Center for Biotechnology Information. [Link]
-
(1-2-3-4-tetrahydroquinolin-3-yl)methanol. Ekart. [Link]
-
[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol. PubChem, National Center for Biotechnology Information. [Link]
- Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4-tetrahydroquinoline.
-
Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. ResearchGate. [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones. National Center for Biotechnology Information. [Link]
-
Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. ResearchGate. [Link]
-
Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]
-
4-(2-methyl-1,2,3,4-tetrahydroquinolin-7-yl)butan-2-ol. Stenutz. [Link]
-
Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline. PrepChem.com. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. National Center for Biotechnology Information. [Link]
-
1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. PubMed. [Link]
-
Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. [Link]
-
Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. 1000045-81-7 | 1,2,3,4-tetrahydroquinolin-7-ylmethanol - AiFChem [aifchem.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. Tetrahydroisoquinolines | Fisher Scientific [fishersci.com]
- 8. 1,2,3,4-Tetrahydroquinoline | 635-46-1 [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
therapeutic potential of 7-substituted tetrahydroquinoline derivatives
The Therapeutic Potential of 7-Substituted Tetrahydroquinoline Derivatives
Executive Summary
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for a diverse array of therapeutic agents ranging from antimalarials to next-generation chemotherapeutics.[1] While the nitrogen atom (N1) and the C2/C4 positions have historically dominated structure-activity relationship (SAR) studies, the C7 position has emerged as a critical vector for optimizing potency, metabolic stability, and target selectivity.[1]
This technical guide analyzes the specific therapeutic utility of 7-substituted THQ derivatives. It synthesizes recent breakthroughs in mTOR inhibition and antimalarial efficacy, providing researchers with actionable protocols for synthesis and biological evaluation.[1] By leveraging the 7-position as a "solubility vector" or "lipophilic anchor," drug developers can access novel chemical space that circumvents common resistance mechanisms found in quinoline-based drugs.[2]
Structural Significance & SAR Analysis[1][2][3][4][5]
The THQ core functions as a semi-rigid scaffold. The 7-position, located meta to the ring nitrogen, offers unique electronic and steric properties compared to the more commonly functionalized 6-position.[1]
The "7-Vector" Advantage[2]
-
Electronic Modulation: Substituents at C7 can fine-tune the basicity of the N1 nitrogen via inductive effects without the direct resonance interference seen at C6 (para). This is crucial for optimizing membrane permeability and intracellular accumulation.[2]
-
Binding Pocket Geometry: In many kinase and bromodomain binding pockets, the C7 vector points towards solvent-exposed regions or specific hydrophobic clefts (e.g., the WPF shelf in BET proteins), allowing for the attachment of bulky solubilizing groups (morpholines, piperazines) or lipophilic tails without disrupting the core binding mode.[1]
-
Metabolic Blocking: Unsubstituted positions on the benzenoid ring are prone to oxidation by CYP450 enzymes.[2] Fluorination or functionalization at C7 can block metabolic soft spots, extending the half-life of the molecule.
Table 1: Comparative SAR of THQ Substitution Sites
| Position | Primary Characteristic | Common Utility | Limitation |
| N1 | H-bond acceptor/donor | Solubility, Prodrug design | Can reduce permeability if too polar; steric clash with receptor walls.[2] |
| C2/C4 | Chiral centers | Stereoselectivity, potency | Synthetic complexity (requires asymmetric synthesis).[1][2] |
| C6 | Para to Nitrogen | Main vector for pharmacophores | Often metabolically labile; crowded if N1 is substituted.[2] |
| C7 | Meta to Nitrogen | Lipophilic/Solubility Vector | Less explored; offers novel IP space; ideal for PROTAC linkers. |
Therapeutic Case Studies
Oncology: mTOR Inhibition
Recent studies have identified 7-substituted THQs as potent inhibitors of the Mechanistic Target of Rapamycin (mTOR), a central regulator of cell metabolism and growth.[2] Specifically, derivatives bearing a 7-amido-morpholine moiety have shown superior selectivity against non-small cell lung cancer (A549) and breast cancer (MCF-7) lines compared to standard quinolines.[2]
-
Mechanism: The THQ core mimics the adenine ring of ATP, while the substituent at C7 extends into the affinity pocket of the mTOR kinase domain.[1]
-
Key Compound: N-(1-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamide (Compound 10e).[2]
-
IC50: 0.033 µM (A549 cells).[2]
-
Mode of Action: Induces apoptosis via the intrinsic mitochondrial pathway.
-
Infectious Disease: Antimalarial Activity
In the fight against drug-resistant Plasmodium falciparum, 7-substituted THQs act by inhibiting Protein Farnesyltransferase (PFT) or disrupting heme detoxification.[2]
-
SAR Insight: Electron-donating groups (e.g., -OMe, -OPh) at the 7-position significantly enhance activity against chloroquine-resistant strains (K1).[2] The 7-position substituent is believed to interact with a specific hydrophobic pocket in the parasite's target protein that is inaccessible to 6-substituted analogs.[2]
Technical Workflow: Chemical Synthesis
The synthesis of 7-substituted THQs often requires navigating regioselectivity issues, as electrophilic aromatic substitution typically favors the 6-position.[2] The following protocol utilizes a Nitration-Reduction-Coupling strategy to selectively access 7-functionalized derivatives.
Protocol 1: Synthesis of 7-Amido-THQ Derivatives
Objective: Synthesize a 7-benzamide substituted THQ scaffold.
Step 1: Protection & Nitration [2]
-
Protection: Dissolve 1,2,3,4-tetrahydroquinoline (10 mmol) in DCM. Add Fmoc-Cl (11 mmol) and DIPEA (12 mmol) at 0°C. Stir for 2h to obtain N-Fmoc-THQ.
-
Nitration: Prepare a nitrating mixture of KNO₃ (1 eq) in concentrated H₂SO₄ at 0°C.
-
Add N-Fmoc-THQ dropwise.[2] Stir at 0°C for 15 min, then warm to RT for 2.5h.
-
Purification: The reaction yields a mixture of 6-nitro and 7-nitro isomers.[2] Separate via column chromatography (Hexane/EtOAc).[2] The 7-nitro isomer typically elutes first (verify with NMR; C7-H appears as a doublet with meta-coupling).[2]
Step 2: Deprotection & Reduction [2]
-
Deprotection: Treat the 7-nitro-Fmoc-THQ with 20% piperidine in DMF for 30 min to remove the Fmoc group.[2]
-
Reduction: Dissolve the free amine in MeOH. Add 10% Pd/C (10 wt%) and stir under H₂ atmosphere (balloon) for 12h.
-
Filtration: Filter through Celite to obtain 7-amino-1,2,3,4-tetrahydroquinoline.
Step 3: Functionalization (Amide Coupling)
-
Dissolve 7-amino-THQ (1 mmol) in anhydrous DCM.
-
Add Triethylamine (2 mmol) and the appropriate benzoyl chloride (1.1 mmol) (e.g., 3,5-bis(trifluoromethyl)benzoyl chloride).
-
Stir at RT for 4-6h. Monitor by TLC.[2]
-
Isolation: Wash with NaHCO₃, brine, and water. Dry over Na₂SO₄ and concentrate. Recrystallize from EtOH.
Technical Workflow: Biological Validation
Protocol 2: mTOR-Targeted MTT Cell Viability Assay
Objective: Quantify the antiproliferative potency of the synthesized 7-substituted THQ.
Reagents:
-
Cell Lines: A549 (Lung), MCF-7 (Breast), Vero (Normal/Control).[1][2]
-
MTT Reagent: 5 mg/mL in PBS.[2]
-
Solubilization Buffer: DMSO.[2]
Procedure:
-
Seeding: Seed cells in 96-well plates at a density of
cells/well. Incubate for 24h at 37°C/5% CO₂. -
Treatment: Prepare serial dilutions of the test compound (0.01 µM to 100 µM) in culture medium (final DMSO < 0.1%). Add to wells in triplicate. Include Positive Control (e.g., Rapamycin or Everolimus) and Vehicle Control.[1]
-
Incubation: Incubate for 72h.
-
MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 4h until purple formazan crystals form.
-
Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve crystals. Shake plate for 10 min.
-
Readout: Measure absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate IC50 using non-linear regression (GraphPad Prism or similar).
-
Self-Validation Check: The Vero cell line IC50 should be >10x higher than cancer lines to demonstrate selectivity (Selectivity Index > 10).
-
Visualizations
Mechanism of Action: mTOR Signaling Pathway
The following diagram illustrates the downstream effects of THQ-mediated mTOR inhibition, leading to autophagy and apoptosis.
Caption: Figure 1. Mechanism of Action. 7-substituted THQs inhibit mTORC1, blocking proliferation and inducing autophagy.[1][2]
Synthesis Workflow: 7-Nitro Route
A visual guide to the regioselective synthesis protocol described in Section 3.
Caption: Figure 2.[2] Synthetic Pathway.[2][3][4][5][6][7][8][9] Isolation of the 7-nitro isomer is the critical stereoelectronic filter for this route.[2]
References
-
Dey, R., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis.[1][2] Preprints.org.[2] [Link]
-
Gosmini, R., et al. (2014). The discovery of I-BET726 (GSK1324726A), a potent tetrahydroquinoline ApoA1 up-regulator and selective BET bromodomain inhibitor.[1][2][10] Journal of Medicinal Chemistry.[2] [Link]
-
Hwang, J. Y., et al. (2011). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogues for antimalarial activity.[1][2][4] Journal of Medicinal Chemistry.[2] [Link]
-
Bhatt, H., et al. (2021). Design and Development of Tetrahydro-Quinoline Derivatives as Dual mTOR-C1/C2 Inhibitors for the Treatment of Lung Cancer.[2] Bioorganic Chemistry.[2][6][9] [Link][1][11]
-
Medicine for Malaria Venture. Pathogen Box: MMV692140 (Tetrahydroquinoline derivative).[2][12][13][Link][2]
Sources
- 1. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis | MDPI [mdpi.com]
- 2. medkoo.com [medkoo.com]
- 3. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]
- 4. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogues for antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 6. Synthesis and SAR of Tetrahydroisoquinolines as Rev-erbα agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The discovery of I-BET726 (GSK1324726A), a potent tetrahydroquinoline ApoA1 up-regulator and selective BET bromodomain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Making sure you're not a bot! [mostwiedzy.pl]
- 12. Exploring a Tetrahydroquinoline Antimalarial Hit from the Medicines for Malaria Pathogen Box and Identification of its Mode of Resistance as PfeEF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
Methodological & Application
Application Note: Modular Synthesis of (1,2,3,4-Tetrahydroquinolin-7-yl)methanol
Executive Summary
The synthesis of (1,2,3,4-tetrahydroquinolin-7-yl)methanol represents a critical intermediate step in the development of kinase inhibitors and GPCR ligands. This application note details a robust, scalable 3-step protocol starting from commercially available quinoline-7-carboxylic acid .
Unlike direct reduction strategies that often suffer from over-reduction (decahydroquinoline formation) or hydrogenolysis of the benzylic alcohol, this protocol utilizes a "Protect-Hydrogenate-Reduce" strategy. This ensures high chemoselectivity, preserving the aromatic benzene ring while selectively saturating the pyridine ring.
Core Advantages of This Protocol
-
Chemoselectivity: Avoids hydrogenolysis of the C-O bond by establishing the alcohol functionality after the hydrogenation step.
-
Scalability: Intermediates are stable solids or oils that can be purified without expensive chromatography in early stages.
-
Safety: Minimizes the use of high-pressure hydrogenation vessels by utilizing optimized catalytic conditions.
Strategic Analysis & Retrosynthesis
The primary challenge in synthesizing 7-substituted tetrahydroquinolines is the competing reduction pathways.
-
Pathway A (Direct Reduction of Alcohol): If one reduces quinoline-7-methanol directly, the benzylic C-OH bond is prone to hydrogenolysis (cleavage) under the Pd/C conditions required to reduce the ring, leading to 7-methyl-1,2,3,4-tetrahydroquinoline (impurity).
-
Pathway B (The Chosen Route): We employ an ester intermediate. The ester is electronically stable during ring hydrogenation and is subsequently reduced to the alcohol using a hydride donor that does not affect the aniline nitrogen.
Reaction Scheme Visualization
Figure 1: The "Protect-Hydrogenate-Reduce" strategy ensures the survival of the hydroxymethyl group.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl Quinoline-7-carboxylate
Objective: Convert the carboxylic acid to an ester to improve solubility in organic solvents and prevent catalyst poisoning during hydrogenation.
Reagents:
-
Quinoline-7-carboxylic acid (1.0 eq)
-
Methanol (Solvent/Reagent, anhydrous)
-
Thionyl Chloride (
, 2.0 eq)
Protocol:
-
Setup: Charge a round-bottom flask with Quinoline-7-carboxylic acid (e.g., 10.0 g, 57.7 mmol) and anhydrous Methanol (100 mL). Cool the suspension to 0°C in an ice bath.
-
Addition: Add Thionyl Chloride (8.4 mL, 115 mmol) dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution (
, ). -
Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexanes).
-
Workup: Concentrate the reaction mixture in vacuo to remove MeOH and excess
. -
Neutralization: Resuspend the residue in DCM (150 mL) and wash slowly with saturated
(aq) until pH ~8. -
Isolation: Dry the organic layer over
, filter, and concentrate.
Step 2: Selective Hydrogenation to Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate
Objective: Selectively reduce the pyridine ring while leaving the benzene ring and ester intact.
Reagents:
-
Methyl quinoline-7-carboxylate (1.0 eq)
-
10% Pd/C (10 wt% loading relative to substrate)
-
Methanol (0.2 M concentration)
-
Acetic Acid (5-10% v/v)
-
Hydrogen Gas (
, balloon or 50 psi)
Protocol:
-
Catalyst Loading: In a nitrogen-flushed flask (or Parr shaker bottle), add the ester substrate (e.g., 5.0 g) and Methanol (120 mL). Add Glacial Acetic Acid (12 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (0.5 g). Safety: Pd/C is pyrophoric; keep wet with solvent.
-
Hydrogenation:
-
Method A (Balloon): Purge with
x3 and stir vigorously under a hydrogen balloon at RT for 16–24 hours. -
Method B (Parr Shaker - Preferred): Pressurize to 50 psi
and shake for 4–6 hours.
-
-
Monitoring: Monitor by LC-MS or NMR. Look for the disappearance of the aromatic pyridine protons (8.8–7.5 ppm region).
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Neutralization: Concentrate the filtrate. Dissolve residue in EtOAc and wash with Sat.
to remove Acetic Acid. -
Isolation: Dry (
) and concentrate.-
Self-Validation: The product should show two triplets (approx 2.8 and 1.9 ppm) and a multiplet (3.3 ppm) in
NMR corresponding to the saturated ring.
-
Step 3: Reduction to (1,2,3,4-Tetrahydroquinolin-7-yl)methanol
Objective: Reduce the ester to the primary alcohol.
Reagents:
-
Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate (1.0 eq)
- (LAH, 2.5 eq) - Note: Extra eq required to deprotonate the secondary amine.
-
Anhydrous THF
Protocol:
-
Setup: Flame-dry a flask and cool to 0°C under Argon/Nitrogen. Add
(2.5 eq) suspended in anhydrous THF. -
Addition: Dissolve the Step 2 ester in THF and add dropwise to the LAH suspension. Keep temp < 5°C.
-
Reaction: Allow to warm to RT and stir for 2–4 hours.
-
Quench (Fieser Method): Cool to 0°C.
-
Add
mL Water (where = grams of LAH used). -
Add
mL 15% NaOH. -
Add
mL Water.
-
-
Isolation: Stir until a granular white precipitate forms. Filter and wash with THF. Concentrate the filtrate.
-
Purification: If necessary, purify via flash column chromatography (DCM/MeOH 95:5).
Analytical Validation (Self-Validating System)
To ensure the protocol worked, compare your NMR data against these expected diagnostic signals.
| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Diagnostic Value |
| H-2 (THQ Ring) | 3.25 – 3.35 | Multiplet | Confirms Pyridine Reduction |
| H-3 (THQ Ring) | 1.90 – 2.00 | Multiplet | Confirms Pyridine Reduction |
| H-4 (THQ Ring) | 2.70 – 2.80 | Triplet | Confirms Pyridine Reduction |
| -CH2-OH | 4.50 – 4.60 | Singlet/Doublet | Confirms Ester Reduction |
| NH (Amine) | 3.50 – 4.00 | Broad Singlet | Confirms secondary amine |
| Aromatic Protons | 6.50 – 7.00 | Multiplets | Only 3 protons should remain |
Workup & Troubleshooting Logic
Figure 2: Decision matrix for evaluating reaction progression.
Critical Process Parameters (CPPs)
-
Hydrogenation Solvent pH: The reduction of quinoline is significantly faster in acidic media (Acetic Acid/MeOH). Neutral methanol may result in stalled reactions or require high pressure.
-
LAH Quench: The tetrahydroquinoline nitrogen is basic. During the LAH quench, ensure the pH does not become too acidic, or the product will stay in the aqueous phase as a salt. The Fieser quench (basic) is ideal.
-
Temperature Control: In Step 3, do not overheat before the quench. While the THQ ring is generally stable, high heat with active aluminum species can sometimes cause ring opening or coupling.
References
-
General Quinoline Hydrogenation
- Wang, Y., et al. "Selective Hydrogenation of Quinolines to 1,2,3,4-Tetrahydroquinolines." Journal of Organic Chemistry.
-
Source: (Validated General Method).
-
Transfer Hydrogenation Protocols (Alternative)
- He, L., et al.
-
Source:.
-
Lithium Aluminum Hydride Reduction Standards
- Seyden-Penne, J. "Reductions by the Alumino- and Borohydrides in Organic Synthesis." Wiley-VCH.
-
Source:.
-
Specific Precursor Synthesis (Analogous)
- Patent WO2006055603. "Tetrahydroquinoline derivatives as modulators of androgen receptor.
-
Source:.
Sources
Process Development Guide: Scale-Up Synthesis of 1,2,3,4-Tetrahydroquinoline-7-Methanol
Executive Summary
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors, GPCR ligands, and bromodomain inhibitors. The 7-hydroxymethyl derivative (Target 1 ) presents specific scale-up challenges, primarily regarding the regioselectivity of the reduction and the solubility profiles of zwitterionic intermediates.
This application note details a robust, three-stage protocol designed for multigram to kilogram scale-up. Unlike academic routes that may rely on expensive hydrides or hazardous reagents, this process prioritizes process safety , atom economy , and purification efficiency .
Key Process Features:
-
Regiocontrol: Exclusive reduction of the pyridine ring over the benzene ring.
-
Safety: Engineered controls for high-pressure hydrogenation and hydride quenching.
-
Purification: Avoidance of difficult chromatographic separations via salt formation and crystallization.
Retrosynthetic Strategy & Logic
Direct reduction of quinoline-7-carboxylic acid is complicated by the low solubility of the amino-acid zwitterion and the risk of over-reduction. Our optimized route utilizes an "Ester-First" strategy.
Rationale:
-
Solubility: Converting the acid to the methyl ester dramatically improves solubility in organic solvents (MeOH, Toluene), facilitating homogeneous hydrogenation.
-
Chemoselectivity: The ester group withdraws electron density from the benzene ring, further deactivating it toward hydrogenation and ensuring selectivity for the pyridine ring.
-
Risk Mitigation: Reducing the ester after ring hydrogenation avoids the risk of hydrogenolysis of the benzylic alcohol (a common failure mode when reducing the alcohol-quinoline first).
Pathway Visualization
Detailed Experimental Protocols
Stage 1: Fischer Esterification
Objective: Preparation of Methyl Quinoline-7-carboxylate. Scale: 1.0 kg Input
-
Reagents: Quinoline-7-carboxylic acid (1.0 equiv), Methanol (10 vol), H₂SO₄ (conc., 1.5 equiv).
-
Equipment: Glass-lined reactor with reflux condenser and scrubber.
Protocol:
-
Charge Quinoline-7-carboxylic acid (1.0 kg) and Methanol (10 L) to the reactor.
-
Critical Step: Add H₂SO₄ slowly at <30°C. Exotherm warning.
-
Heat to reflux (65°C) for 12–16 hours. Monitor by HPLC (Target: <1% starting material).
-
Cool to 0–5°C. Neutralize with saturated NaHCO₃ or NH₄OH to pH 8.
-
Remove MeOH under reduced pressure. Extract aqueous residue with Ethyl Acetate (3 x 4 L).
-
Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from minimal hot methanol or heptane/EtOAc if necessary.
-
Expected Yield: 90–95%
-
Checkpoint: Verify purity by ¹H NMR (Look for methyl singlet ~3.9 ppm).
-
Stage 2: Selective Catalytic Hydrogenation
Objective: Reduction of the pyridine ring to form Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate. Scale: 500 g Input
-
Reagents: Methyl Quinoline-7-carboxylate, 10% Pd/C (50% water wet, 5 wt% loading), Methanol (10 vol).
-
Equipment: High-pressure Hastelloy or Stainless Steel Autoclave.
Scientific Insight: The pyridine ring in quinoline is easier to reduce than the benzene ring. However, over-reduction to the decahydroquinoline is possible at high temperatures. We utilize the electron-withdrawing nature of the ester at C7 to slightly deactivate the benzene ring, enhancing selectivity.
Protocol:
-
Inerting: Purge autoclave with Nitrogen (3 cycles) to remove Oxygen. Safety Critical: O₂ + H₂ + Pd/C = Explosion.
-
Charge Methanol and the ester substrate.
-
Charge Pd/C catalyst as a slurry in Methanol. Do not add dry catalyst to solvent.
-
Seal reactor. Purge with Nitrogen (3x), then Hydrogen (3x).
-
Pressurize to 20–30 bar (300–450 psi) H₂.
-
Heat to 50–60°C . Stirring rate must ensure high gas-liquid mass transfer (>800 rpm for lab scale).
-
Monitor H₂ uptake. Reaction typically completes in 6–10 hours.
-
Workup: Cool to 20°C. Vent H₂. Purge with Nitrogen.[1]
-
Filter catalyst through a Celite pad (keep wet to prevent pyrophoric ignition).
-
Concentrate filtrate to yield the THQ-ester.
Stage 3: Ester Reduction to Alcohol
Objective: Conversion to 1,2,3,4-tetrahydroquinoline-7-methanol. Scale: 400 g Input
-
Reagents: LiAlH4 (Lithium Aluminum Hydride) pellets or solution (2.0 equiv) OR Red-Al (Vitride).
-
Solvent: Anhydrous THF (Tetrahydrofuran).
-
Equipment: Cryogenic reactor or jacketed vessel with efficient cooling.
Protocol (LiAlH4 Method):
-
Charge anhydrous THF (10 vol) and LiAlH4 (2.0 equiv) to the reactor under Nitrogen.
-
Cool to 0°C.
-
Addition: Dissolve the THQ-ester in THF (5 vol) and add dropwise, maintaining internal temp <10°C. Strong Exotherm.
-
Allow to warm to room temperature (20–25°C) and stir for 2–4 hours.
-
Quench (Fieser Method): Cool to 0°C.
-
Add Water (1 mL per g LiAlH4).
-
Add 15% NaOH (1 mL per g LiAlH4).
-
Add Water (3 mL per g LiAlH4).
-
-
Stir until a granular white precipitate forms (Lithium aluminates).
-
Filter off salts. Wash cake with THF.
-
Concentrate filtrate.
-
Final Purification: The product may solidify. Recrystallize from Ethanol/Hexanes or convert to HCl salt for storage.
Process Safety & Hazard Analysis
Scale-up introduces thermal and pressure hazards not visible on the milligram scale.
Hydrogenation Safety Loop
Critical Hazards Table
| Operation | Hazard | Mitigation Strategy |
| Catalyst Handling | Pd/C is pyrophoric when dry. | Always handle as a water-wet paste (50%). Keep under N₂. Have Class D extinguisher ready. |
| Hydrogenation | H₂ gas is explosive (LEL 4%). | Continuous O₂ monitoring in suite. Ground all equipment to prevent static discharge. Burst discs on autoclaves. |
| LAH Quench | H₂ evolution + Exotherm. | Use Fieser workup (controlled stoichiometry). Maintain T < 10°C. Use reflux condenser during quench. |
Analytical Specifications
To validate the process, the following specifications should be met at the final stage:
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, DMSO-d₆):
- 6.80 (d, 1H, Ar-H), 6.45 (d, 1H, Ar-H), 6.35 (s, 1H, Ar-H).
- 4.90 (t, 1H, OH).
- 4.35 (d, 2H, CH₂OH).
- 3.15 (t, 2H, N-CH₂).
- 2.60 (t, 2H, Ar-CH₂).
- 1.75 (m, 2H, CH₂).
-
HPLC Purity: >98.0% (a/a).
-
Residual Solvents: THF < 720 ppm, MeOH < 3000 ppm (ICH Q3C limits).
References
-
Zhou, Y.-G., et al. (2011). Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. Journal of the American Chemical Society.[1][7] [Link]
-
Wang, D.-S., et al. (2011). Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Ruthenium Catalysts. Chemical Reviews. [Link]
-
Sterling Pharma Solutions. (2023). De-risking hydrogenation: Establishing standard operating procedures.[1][8][9][Link]
-
Chandra, T., & Zebrowski, J. P. (2015). Hazards associated with laboratory scale hydrogenations.[8][9][10][11] ACS Chemical Health & Safety.[7] [Link]
-
Common Organic Chemistry. (2023). Reduction of Carboxylic Acids and Esters.[7][12][13][Link]
- Anderson, N. G. (2012). Practical Process Research and Development, a Guide for Organic Chemists. Academic Press. (Standard text for Fieser workup and scale-up protocols).
Sources
- 1. GT Digital Repository [repository.gatech.edu]
- 2. researchgate.net [researchgate.net]
- 3. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.pku.edu.cn [chem.pku.edu.cn]
- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. helgroup.com [helgroup.com]
- 11. chem.wisc.edu [chem.wisc.edu]
- 12. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 13. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Hydrogenation of Quinoline-7-methanol
Welcome to the technical support center for the catalytic hydrogenation of quinoline-7-methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental challenges, and optimize the yield of the target product, 7-methyl-decahydroquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of quinoline-7-methanol hydrogenation in drug development?
The hydrogenation of quinoline-7-methanol is a critical transformation aimed at producing 7-methyl-decahydroquinoline. This saturated heterocyclic scaffold is a valuable building block in medicinal chemistry due to its three-dimensional structure, which can lead to improved metabolic stability, and binding affinity to biological targets.
Q2: What are the expected products and major potential side products in this reaction?
The desired product is the fully saturated 7-methyl-decahydroquinoline. However, the reaction can yield several intermediates and side products, including partially hydrogenated species like 7-methyl-1,2,3,4-tetrahydroquinoline and 7-methyl-5,6,7,8-tetrahydroquinoline. A significant side reaction to consider is the hydrogenolysis of the benzylic C-O bond of the methanol group, which would result in the formation of 7-methyl-decahydroquinoline without the hydroxyl group.
Q3: Which catalysts are typically recommended for this transformation?
A range of heterogeneous catalysts can be employed, with the choice significantly impacting selectivity and yield. Noble metal catalysts such as Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C) are commonly used. Rhodium and Ruthenium-based catalysts are also effective.[1][2] For specific selectivities or to avoid certain side reactions, other catalysts like Nickel Phosphide (Ni₂P) or Cobalt-based systems can be considered.[1][3]
Q4: What are the key reaction parameters that I need to control?
The success of the hydrogenation is highly dependent on a fine balance of several parameters:
-
Hydrogen Pressure: Higher pressures generally increase the reaction rate but can also promote over-hydrogenation or undesirable side reactions.[4]
-
Temperature: Increased temperature can enhance the reaction rate but may also lead to catalyst deactivation or an increase in byproducts.[1]
-
Solvent: The choice of solvent (e.g., alcohols like ethanol or methanol, or aprotic solvents like THF) can influence catalyst activity and selectivity.[5][6]
-
Catalyst Loading: The amount of catalyst used will affect the reaction rate. An optimal loading should be determined experimentally.
-
Substrate Purity: Impurities in the starting material can act as catalyst poisons.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
A stalled reaction is a common issue that can often be resolved through a systematic evaluation of the reaction components and conditions.
Caption: Troubleshooting workflow for low/no conversion.
-
Inactive Catalyst: Catalysts, especially those like Palladium on carbon, can be pyrophoric and lose activity if handled improperly in the air.[7] Always handle fresh catalysts under an inert atmosphere (e.g., nitrogen or argon). If catalyst deactivation is suspected, filter the reaction mixture and add a fresh batch of the catalyst.[4] Pearlmann's catalyst (Pd(OH)₂/C) is often more active than Pd/C and can be a suitable alternative.[5]
-
Catalyst Poisoning: The quinoline nitrogen itself or impurities in the starting material or solvent can act as catalyst poisons.[7][8] Common poisons include sulfur compounds (thiols, thioethers), halides, and other nitrogen-containing heterocycles.[7] If poisoning is suspected, purifying the starting material and using high-purity solvents is crucial. Analyzing the substrate for trace impurities using techniques like ICP-MS can help identify metallic poisons.[7]
-
Insufficiently Forcing Conditions: Some hydrogenations require higher temperatures and pressures to proceed at a reasonable rate.[4][5] If the reaction is sluggish, consider incrementally increasing the temperature or pressure. However, be aware that harsher conditions can also lead to an increase in side products.
Problem 2: Poor Selectivity - Formation of Intermediates or Byproducts
Achieving high selectivity for 7-methyl-decahydroquinoline requires careful control over the reaction to avoid the accumulation of partially hydrogenated intermediates or the formation of undesired byproducts.
Caption: Hydrogenation pathways of quinoline-7-methanol.
-
Preventing Hydrogenolysis: The cleavage of the C-O bond in the 7-methanol group is a key concern. This side reaction is often promoted by acidic conditions and certain catalysts like Pd/C.[9]
-
Catalyst Choice: Consider using a less acidic catalyst support or a different metal. For instance, Rhodium or Ruthenium catalysts may show lower hydrogenolysis activity compared to Palladium.
-
Solvent and Additives: Running the reaction in a neutral or slightly basic medium can suppress hydrogenolysis. The addition of small amounts of a non-poisoning base may be beneficial.
-
Temperature Control: Lowering the reaction temperature can often reduce the rate of hydrogenolysis relative to the desired hydrogenation.
-
-
Avoiding Accumulation of Intermediates: If the reaction stalls at the tetrahydroquinoline stage, it may indicate catalyst deactivation by the partially hydrogenated product.
-
Increase Reaction Time/Temperature/Pressure: More forcing conditions may be required to drive the reaction to completion.
-
Catalyst Selection: Some catalysts are more effective at hydrogenating the second aromatic ring. For example, nickel phosphide catalysts have shown high efficacy in saturating quinolines to decahydroquinolines.[1]
-
Quantitative Data Summary
The choice of catalyst and reaction conditions has a profound impact on the outcome. The following table summarizes representative data from the literature for quinoline hydrogenation. Note that the optimal conditions for quinoline-7-methanol may vary.
| Catalyst | Substrate | Temp (°C) | Pressure (bar) | Solvent | Conversion (%) | Selectivity (%) | Reference |
| Pd/PZs | Quinoline | 40 | 1.5 | - | 98.9 | >98.5 (for THQ) | [1] |
| Ru/Montmorillonite | Quinoline | 140 | 30 | Water | >99 | 98.1 (for DHQ) | [1] |
| Co@SiO₂ | Quinoline | 100 | 50 | Methanol | >99 | >99 (for THQ) | [10] |
| Al₂O₃–Pd–D/Ni | Quinoline | 100 | 6 | Ethanol | 100 | >99 (for THQ) | [11] |
| BaH₂ | Quinoline | 150 | 50 | THF | >99 | High (for THQ) | [12] |
Experimental Protocols
Protocol 1: General Procedure for Hydrogenation in a Parr Reactor
This protocol provides a general guideline for performing the hydrogenation of quinoline-7-methanol. Safety Warning: Hydrogenation reactions under pressure should be conducted with appropriate safety precautions, including the use of a blast shield.[13][14][15]
-
Catalyst Handling: In a fume hood, carefully weigh the desired amount of catalyst (e.g., 5-10 wt% of the substrate) and add it to the Parr reactor vessel. If using a pyrophoric catalyst like Pd/C, perform this step under a slow stream of nitrogen.[14]
-
System Setup: Add a stir bar to the vessel. Add the solvent (e.g., ethanol) down the side of the vessel to wet the catalyst without creating dust.[14]
-
Substrate Addition: Dissolve the quinoline-7-methanol in the reaction solvent and add it to the vessel. The total liquid volume should not exceed half the volume of the reactor.[15]
-
Assembly and Purging: Securely assemble the Parr reactor. Purge the system by pressurizing with nitrogen (or argon) and then venting. Repeat this cycle 3-5 times. Then, purge with hydrogen gas in the same manner to remove all air.[13]
-
Reaction Execution: Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 bar). Begin vigorous stirring and heat the reactor to the target temperature (e.g., 80-120 °C).
-
Monitoring: Monitor the reaction progress by observing the pressure drop in the hydrogen reservoir. Alternatively, aliquots can be carefully taken (after cooling and depressurizing the reactor) for analysis by GC-MS or TLC.[13]
-
Work-up: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature, and carefully vent the excess hydrogen. Purge the system with nitrogen. The catalyst can be removed by filtration through a pad of Celite. The filtrate can then be concentrated and purified.
Protocol 2: Reaction Monitoring by GC-MS
-
Sample Preparation: Withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture. Dilute the sample with a suitable solvent (e.g., ethyl acetate or methanol) to an approximate concentration of 10 µg/mL.[16][17] If the catalyst is present, filter the sample through a syringe filter.
-
GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS. Use a standard non-polar column (e.g., DB-5 or equivalent).[10]
-
Method Parameters: A typical temperature program could be: initial temperature of 50°C, ramp to 300°C at 10-20°C/min.[10]
-
Data Interpretation: Identify the peaks for the starting material, intermediates, and the final product based on their retention times and mass spectra. Quantify the relative peak areas to determine the conversion and selectivity.
References
-
Mild hydrogenation of quinoline: 1. Role of reaction parameters. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Supporting Information One-pot dual catalysis for the hydrogenation of heteroarenes and arenes. (n.d.). The Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]
-
Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands. (2016). The Chemical Record, 16(5), 2697-2711. [Link]
-
My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? (2015, July 2). Reddit. Retrieved February 20, 2026, from [Link]
-
Catalytic Hydrogenation Part II - Tips and Tricks. (2010, January 25). Curly Arrow. Retrieved February 20, 2026, from [Link]
-
Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. (2021). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. (2025). Catalysis Science & Technology. [Link]
-
Solving Issues with Heterogeneous Catalytic Hydrogenation. (n.d.). Organic Chemistry Resources Worldwide. Retrieved February 20, 2026, from [Link]
-
Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. (2025). ACS Omega. [Link]
-
Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. (2025). MDPI. [Link]
-
Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. (2025). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Boosted Electrocatalytic Hydrogenation of Quinoline over an Electroreconstructed Cobalt Transition Metal-Based Catalyst. (2026). ACS Applied Materials & Interfaces. [Link]
-
Simple s-block metal hydrides for selective hydrogenation of quinoline compounds. (2020). Nature Communications, 11(1), 5851. [Link]
-
Hydrogenation troubleshooting. (2023, February 17). Reddit. Retrieved February 20, 2026, from [Link]
- Catalytic Performance of Pd Deposited on Various Carriers in Hydrogenation of Quinoline. (2025). Journal of Organic and Pharmaceutical Chemistry, 23(2), 23-28.
-
Activity of the catalysts for the hydrogenation of quinoline. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Reaction pathway of benzyl alcohol hydrogenolysis. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Catalytic Properties of Pd Deposited on Polyaniline in the Hydrogenation of Quinoline. (2024). Catalysts, 14(8), 649. [Link]
-
(PDF) Catalytic Performance of Pd Deposited on Various Carriers in Hydrogenation of Quinoline. (2026). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Asymmetric Reduction of Quinolines: A Competition between Enantioselective Transfer Hydrogenation and Racemic Borane Catalysis. (2023). The Journal of Organic Chemistry. [Link]
-
Parr Hydrogenation Apparatus Safety procedure. (2022, March 20). University of Rochester. Retrieved February 20, 2026, from [Link]
-
Spiro‐Bicyclic Bisborane Catalysts for Metal‐Free Chemoselective and Enantioselective Hydrogenation of Quinolines. (2014). Angewandte Chemie International Edition, 53(44), 11913-11917. [Link]
-
Sample Preparation Guidelines for GC-MS. (n.d.). University of Maryland. Retrieved February 20, 2026, from [Link]
-
SOP: PARR HYDROGENATION APPARATUS. (n.d.). University of Cape Town. Retrieved February 20, 2026, from [Link]
-
An efficient catalytic system for the hydrogenation of quinolines. (2007). Catalysis Communications, 8(11), 1739-1742. [Link]
-
The synthesis of key decahydroquinoline intermediate 12. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Screening of hydrogenation conditions in the Parr reactor. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. (2020). Letters in Organic Chemistry, 17(11), 856-862. [Link]
-
Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. (2022). Nature Communications, 13(1), 1-10. [Link]
-
Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor. (2025). Angewandte Chemie International Edition. [Link]
-
Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. (2021). Molecules, 26(24), 7529. [Link]
-
An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. (2013). Brieflands. Retrieved February 20, 2026, from [Link]
-
Total synthesis of decahydroquinoline poison frog alkaloids ent-cis-195a and cis-211a. (2021). U-Toyama Repository. Retrieved February 20, 2026, from [Link]
-
Aromatic Alcohols as Model Molecules for Studying Hydrogenolysis Reactions Promoted by Palladium Catalysts. (n.d.). IRIS. Retrieved February 20, 2026, from [Link]
-
Chemoselective hydrogenation of quinolines and other N-heterocycles. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Scheme 3. Hydrogenation of alkenes, alkynes, and quinolines and... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Chemoselective benzyl group hydrogenolysis in the presence of a quinoline fragment. (2019, October 15). ResearchGate. Retrieved February 20, 2026, from [Link]
-
An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. (2012). Journal of the American Chemical Society, 134(40), 16536-16539. [Link]
-
Recent Advances of Pd/C-Catalyzed Reactions. (2021). Catalysts, 11(9), 1078. [Link]
-
Atroposelective Synthesis of 2‐(Quinolin‐8‐yl)benzyl Alcohols by Biocatalytic Dynamic Kinetic Resolutions. (2024). Advanced Synthesis & Catalysis. [Link]
-
Hydrogenation Reactions | Safe Reaction Monitoring & Control. (n.d.). Mettler Toledo. Retrieved February 20, 2026, from [Link]
-
Dehydrogenation of benzyl alcohol with N2O as the hydrogen acceptor catalyzed by the rhodium(i) carbene complex: insights from quantum chemistry calculations. (2019). Dalton Transactions, 48(21), 7249-7258. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. reddit.com [reddit.com]
- 5. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Simple s-block metal hydrides for selective hydrogenation of quinoline compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. campuscore.ariel.ac.il [campuscore.ariel.ac.il]
- 15. science.uct.ac.za [science.uct.ac.za]
- 16. benchchem.com [benchchem.com]
- 17. uoguelph.ca [uoguelph.ca]
resolving solubility issues of tetrahydroquinoline intermediates
Technical Support Center: Tetrahydroquinoline Intermediates
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for handling tetrahydroquinoline (THQ) intermediates. THQs are a vital scaffold in medicinal chemistry, forming the core of numerous bioactive molecules.[1][2] However, their journey from synthesis to biological assay is often hampered by a significant, practical challenge: poor solubility. This guide provides in-depth, experience-based answers and troubleshooting protocols to address the common solubility issues encountered in the lab.
Frequently Asked Questions (FAQs)
This section is designed to provide direct answers to the most common questions we receive. The questions are categorized to help you quickly find the information you need.
Category 1: Understanding the Core Problem
Q1: Why are my tetrahydroquinoline intermediates so difficult to dissolve, especially in aqueous buffers?
A: The solubility challenge with THQ intermediates stems from a combination of their fundamental physicochemical properties.
-
Predominantly Hydrophobic Structure: The core of a THQ is a fused bicyclic system, which is rigid, planar, and rich in carbon-hydrogen bonds. This makes the molecule inherently lipophilic (hydrophobic), meaning it prefers non-polar environments over water. The parent 1,2,3,4-tetrahydroquinoline has a LogP of approximately 2.3, indicating its preference for an organic phase over an aqueous one.[3]
-
Strong Crystal Lattice Energy: Many THQ intermediates are crystalline solids. The molecules in the crystal are packed in a highly ordered, stable arrangement held together by strong intermolecular forces. For the compound to dissolve, the solvent molecules must provide enough energy to overcome this crystal lattice energy. Poorly soluble compounds often have high melting points, which is an indirect indicator of strong lattice forces that resist dissolution.[4]
-
Weak Basicity: The nitrogen atom in the tetrahydro- part of the ring system is a weak base. The predicted pKa of 1,2,3,4-tetrahydroquinoline is around 5.09.[5][6][7] This means that at a neutral pH of 7.4 (typical for biological assays), the molecule is almost entirely in its neutral, un-ionized, and less soluble form. It requires a significantly acidic environment to become protonated and thus more water-soluble.[8][9]
Q2: I've noticed my THQ analogue is less soluble than the parent scaffold. Why would that be?
A: Substituents added to the parent THQ scaffold during synthesis play a critical role in modifying its properties. While some groups can enhance solubility (e.g., morpholine), others can drastically reduce it.[1]
-
Increased Lipophilicity: Adding bulky, non-polar groups (like benzyl, tert-butyl, or additional aromatic rings) increases the overall hydrophobicity of the molecule, making it even less compatible with aqueous media.
-
Hydrogen Bonding: Functional groups like amides or ureas can form strong intermolecular hydrogen bonds with each other in the solid state, increasing the crystal lattice energy and making the compound harder to dissolve.
-
Molecular Symmetry: Highly symmetrical molecules can pack more efficiently into a crystal lattice, leading to stronger intermolecular forces and lower solubility compared to less symmetrical isomers.
Category 2: Initial Troubleshooting & Solvent Selection
Q3: My compound won't dissolve in my aqueous assay buffer. What is the first thing I should try?
A: The first and most critical step is to prepare a concentrated stock solution in a suitable organic solvent. Direct dissolution in aqueous buffer is rarely successful for this class of compounds.
-
Start with Dimethyl Sulfoxide (DMSO): DMSO is the universal starting solvent in early-stage drug discovery for good reason. It is a powerful, aprotic, and water-miscible solvent capable of dissolving a wide range of organic compounds, including many challenging THQ intermediates.[10] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.
-
Serial Dilution: Once you have a clear stock solution, you can perform serial dilutions into your aqueous buffer. It is crucial to ensure vigorous mixing (vortexing) immediately upon adding the DMSO stock to the buffer. This rapid dispersion helps prevent the compound from precipitating out due to "solvent shock".[11]
-
Control the Final Solvent Concentration: Keep the final concentration of the organic solvent in your assay as low as possible, typically ≤1% DMSO, to avoid artifacts or toxicity in biological systems.[12]
Q4: DMSO isn't working for my compound, or I need an alternative. What other organic solvents should I consider for stock solutions?
A: While DMSO is the first choice, other solvents can be effective, depending on your compound's specific structure and the requirements of your downstream application.
| Solvent | Class | Key Characteristics & Considerations |
| Dimethylformamide (DMF) | Aprotic, Polar | Similar dissolving power to DMSO. A common alternative. |
| N-Methyl-2-pyrrolidone (NMP) | Aprotic, Polar | Excellent solubilizing power, sometimes superior to DMSO for certain heterocycles.[10] |
| Ethanol / Methanol | Protic, Polar | Good for less lipophilic THQs. Can be less aggressive than DMSO/DMF. Often used in co-solvent systems.[13] |
| Dichloromethane (DCM) / Tetrahydrofuran (THF) | Aprotic, Moderate Polarity | Primarily used for chemical synthesis workups and purification. Generally not used for creating stock solutions for biological assays due to high volatility and cell toxicity.[13] |
Table 1: Common Organic Solvents for THQ Intermediates.
Important: Always use high-purity, anhydrous solvents to prepare stock solutions, as water can significantly reduce the solubility of hydrophobic compounds in organic solvents.
Category 3: Advanced Solubilization Strategies
Q5: I can make a DMSO stock, but the compound precipitates when I dilute it into my pH 7.4 buffer. What's happening and how can I fix it?
A: This is a classic case of pH-dependent solubility. Your THQ, being a weak base, is soluble in its protonated (charged) state but precipitates in its neutral (uncharged) state at pH 7.4.[8][14][15]
-
The Causality: At acidic pH (well below the pKa of ~5), the secondary amine on the THQ ring is protonated (-NH₂⁺-), forming a salt-like, charged species that is readily solvated by water. As you dilute this into a buffer at pH 7.4, the environment becomes basic relative to the compound's pKa. The proton is removed, returning the amine to its neutral (-NH-) form, which is much less water-soluble and crashes out of solution.[16]
-
The Solution: pH Adjustment. The most effective strategy is to lower the pH of your final solution.
-
First, try preparing your buffer at a lower pH, such as pH 6.0 or 5.0, if your assay can tolerate it.
-
Alternatively, you can prepare a highly concentrated "acidified stock." Dissolve your compound in 100% DMSO, then add a small molar excess of a strong acid like HCl. This pre-forms the more soluble hydrochloride salt. When you dilute this stock into your buffer, the solubility is often kinetically improved, though it may still precipitate over time.
-
Q6: pH adjustment isn't an option for my cell-based assay. What other formulation strategies can I use?
A: When pH modification is not feasible, you must turn to more advanced formulation techniques. These methods aim to keep the drug in a high-energy, soluble state or encapsulate it in a carrier system.
-
Use of Co-solvents: Adding a small amount of a water-miscible organic solvent (a co-solvent) to the final aqueous buffer can increase the solubility of your THQ intermediate.[17][18] Co-solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) work by reducing the overall polarity of the water, making it a more favorable environment for the hydrophobic compound.[17][19] Start by evaluating final concentrations of 1-5% co-solvent in your buffer.
-
Amorphous Solid Dispersions (ASDs): This is a powerful technique used in pharmaceutical development.[20] It involves dissolving the crystalline API along with a polymer (like Kollidon® VA64 or PVP) in a common solvent and then rapidly removing the solvent (e.g., by spray drying).[21] This traps the API in a high-energy, amorphous (non-crystalline) state within the polymer matrix, which can dramatically increase its aqueous solubility and dissolution rate.[22]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[23] They can encapsulate the hydrophobic THQ molecule within their core, forming an inclusion complex where the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common choice for this application.[10]
Troubleshooting Workflows & Protocols
Logical Troubleshooting Flow for a Precipitated Compound
When faced with an insoluble compound, a systematic approach is key. The following diagram outlines a decision-making workflow to diagnose and solve the problem.
Caption: A step-by-step workflow for troubleshooting THQ solubility.
Protocol: High-Throughput Kinetic Solubility Screening
This protocol allows you to quickly assess the kinetic solubility of your THQ intermediate in a specific buffer, which is crucial before running larger experiments. Kinetic solubility measures how much of a compound, added from a DMSO stock, can remain in an aqueous solution under specific conditions (e.g., time, temperature).[12][24] This is often measured by nephelometry (light scattering) or turbidimetry, where an increase in signal indicates precipitation.[25][26]
Materials:
-
Test THQ intermediate(s)
-
10 mM stock solution of each THQ in 100% DMSO
-
Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Clear 96-well or 384-well microplate
-
Plate reader with nephelometry or absorbance (turbidity) capability
-
Multichannel pipette
Procedure:
-
Prepare Compound Plate: In a microplate, create a serial dilution of your 10 mM DMSO stock. For example, perform a 2-fold serial dilution across 10 wells to generate a concentration range from 10 mM down to ~20 µM.
-
Dispense into Assay Plate: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration from the compound plate into the corresponding wells of a fresh assay plate.
-
Initiate Precipitation: Using a multichannel pipette, rapidly add a larger volume (e.g., 98 µL) of your pre-warmed (e.g., 25°C) assay buffer to each well. This brings the final volume to 100 µL and the final DMSO concentration to 2%. Mix immediately by pipetting up and down or by shaking the plate.
-
Incubate: Let the plate incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1-2 hours.[27]
-
Measure: Read the plate on a nephelometer or measure the absorbance at a high wavelength (e.g., 620 nm) where the compound does not absorb light. The signal in this case is due to light scattering by precipitated particles.
-
Data Analysis: Plot the nephelometry/turbidity signal against the compound concentration. The kinetic solubility limit is the concentration at which the signal begins to sharply increase, indicating the onset of precipitation.[25]
| Parameter | Recommended Setting | Rationale |
| Stock Solvent | 100% DMSO | Maximizes initial dissolution of the compound.[10] |
| Final Solvent Conc. | 1-2% | Balances solubility enhancement with minimizing solvent effects on the assay.[12] |
| Buffer | Target Assay Buffer (e.g., PBS pH 7.4) | Ensures the solubility data is relevant to the final experimental conditions. |
| Incubation Time | 1-2 hours | Allows time for precipitation to reach a detectable equilibrium.[27] |
| Detection Method | Nephelometry/Turbidimetry | Provides a rapid, direct measurement of precipitation (insoluble particles).[25][26] |
Table 2: Key Parameters for Kinetic Solubility Assay.
Visualizing pH-Dependent Solubility
The following diagram illustrates why a basic compound like a THQ is soluble at low pH but not at neutral pH.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 3. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,3,4-Tetrahydroquinoline CAS#: 635-46-1 [m.chemicalbook.com]
- 6. 1,2,3,4-Tetrahydroquinoline | 635-46-1 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Khan Academy [khanacademy.org]
- 17. Cosolvent - Wikipedia [en.wikipedia.org]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. scispace.com [scispace.com]
- 20. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 21. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 22. tabletscapsules.com [tabletscapsules.com]
- 23. Formulation Strategies for Poorly Soluble APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 24. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 25. bmglabtech.com [bmglabtech.com]
- 26. sygnaturediscovery.com [sygnaturediscovery.com]
- 27. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
THQ Synthesis Support Hub: Minimizing Side Reactions in Tetrahydroquinoline Functionalization
Status: Operational Lead Scientist: Senior Application Scientist Subject: Troubleshooting C(sp³)-H Functionalization & Oxidation Control
Introduction: The Reactivity Paradox
Tetrahydroquinoline (THQ) is a privileged scaffold in drug discovery, but its functionalization is plagued by a fundamental reactivity paradox: the nitrogen lone pair activates the ring for functionalization but simultaneously lowers the oxidation potential, making the substrate prone to aromatization (over-oxidation) and regiochemical scrambling .
This guide addresses the three critical failure modes in THQ functionalization:
-
Over-Oxidation: Unwanted conversion to Quinoline.
-
Regio-Scrambling: C2 vs. C5 vs. C8 selectivity.
-
N-Center Interference: Competitive N-alkylation/oxidation.
Module 1: Controlling Oxidation State (The Aromatization Trap)
Context: The most common route to functionalize the C2 (alpha) position is Cross-Dehydrogenative Coupling (CDC) . This proceeds via an iminium ion intermediate.[1] The Issue: The iminium ion is susceptible to further oxidation, leading to the thermodynamically stable (but often unwanted) aromatic quinoline.
Troubleshooting Guide: Preventing Aromatization
| Parameter | Recommendation | Mechanistic Rationale |
| Oxidant Choice | Switch to Photoredox (Ir/Ru) or DDQ (Stoichiometric) | Strong mineral oxidants (KMnO₄, excess TBHP) drive the reaction to thermodynamic aromaticity. Photoredox catalysts (e.g., fac-Ir(ppy)₃) allow precise 1e⁻ oxidation control. |
| Nucleophile Loading | High Excess (3–5 equiv.) | Kinetic trapping of the iminium ion is essential. If the nucleophile is slow or dilute, the iminium ion waits and eventually oxidizes. |
| Solvent System | Degassed Solvents | Dissolved O₂ can act as a co-oxidant, pushing the equilibrium toward the aromatic species via peroxide intermediates. |
| Stop Condition | Monitor via UV-Vis/TLC | Quinolines often fluoresce or show distinct UV shifts compared to THQs. Stop immediately upon detection of the aromatic signal. |
Visualizing the Bifurcation Pathway
The following diagram illustrates the critical decision point where the reaction diverges between the desired C2-functionalization and the unwanted aromatization.
Figure 1: Mechanistic bifurcation in CDC reactions. High nucleophile concentration favors the green path; excess oxidant favors the red path.
Module 2: Regiocontrol (Precision C-H Activation)
Context: Transition-metal catalyzed C-H activation (e.g., Ru, Rh, Pd) can target distal positions (C5 or C8). The Issue: Without specific directing groups, the reaction defaults to the most electron-rich or sterically accessible position, leading to isomeric mixtures.
Decision Matrix: Selecting the Right Directing Group (DG)
| Desired Position | Recommended Strategy | Key Reagents/Conditions | Reference |
| C8 (Distal) | N-Pyrimidyl / N-Piv | Ru(II) catalysis (e.g., [RuCl₂(p-cymene)]₂). The N-DG coordinates the metal to form a 5- or 6-membered metallacycle. | [Chen et al., 2018] |
| C5 (Remote) | Radical C-H Activation | Photoredox or Cu-catalysis.[2] C5 is electronically activated for radical attack (para to Nitrogen). | [Li et al., 2021] |
| C2 (Alpha) | N-Oxide Activation | Activate as N-oxide, then treat with nucleophile (Boekelheide rearrangement variant). | [Vaghoo et al., 2021] |
Protocol: Ru(II)-Catalyzed C8-Hydroxylation[7][8][9]
Objective: Selective installation of -OH at C8 without touching C5.
-
Substrate Prep: Install N-(2-pyrimidyl) directing group on the THQ nitrogen.
-
Reaction Mix:
-
Substrate (0.2 mmol)
-
[RuCl₂(p-cymene)]₂ (5 mol%)
-
Oxidant: K₂S₂O₈ (2.0 equiv) — Note: Use persulfate, not O₂, to avoid background aromatization.
-
Solvent: DCE/H₂O (1:1).
-
-
Execution: Seal tube, heat to 100°C for 12h.
-
Workup: Remove DG via hydrolysis (NaOH/EtOH) if required.
Module 3: N-Center Management (Avoiding N-Alkylation)
Context: The Nitrogen atom is a better nucleophile than the Carbon ring. The Issue: When attempting Friedel-Crafts or alkylation type reactions, the electrophile attacks the Nitrogen first.
FAQ: N-Protection Strategies
Q: Can I use a Boc group for C-H activation? A: Use with caution. Boc groups are bulky and can sterically hinder C2 functionalization. For C8 activation, they are often too labile under the high temperatures required for Ru-catalysis.
-
Better Alternative: Use a Pivaloyl (Piv) or Acetyl (Ac) group. These are robust enough to survive oxidative conditions but small enough to allow ortho-metalation.
Q: How do I prevent N-oxide formation during oxidation? A: N-oxide formation competes with C-H oxidation.
-
Solution: Use Lewis Acid complexation . Pre-complex the THQ with BF₃·OEt₂ or Zn(OTf)₂. This ties up the N-lone pair, forcing the oxidant to react with the C-H bond (via HAT) rather than the Nitrogen.
Module 4: Troubleshooting Flowchart
Use this logic flow to diagnose your current experimental failure.
Figure 2: Diagnostic logic for THQ functionalization failures.
References
-
Li, C.-J. (2009). "Cross-Dehydrogenative Coupling (CDC): Exploring C–C Bond Formations beyond Functional Group Transformations." Accounts of Chemical Research. Link
-
Chen, C., et al. (2018).[3] "Ruthenium(II)-Catalyzed Regioselective C-8 Hydroxylation of 1,2,3,4-Tetrahydroquinolines." Organic Letters. Link
-
McNally, A., Prier, C. K., & MacMillan, D. W. C. (2011). "Discovery of an α-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity." Science. Link
-
Vaghoo, H., et al. (2021). "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review." Molecules. Link
-
Doyle, A. G., et al. (2016). "Oxidative Functionalization of Amines." Chemical Reviews. Link
Sources
Technical Support Center: Stability of (1,2,3,4-Tetrahydroquinolin-7-yl)methanol
Case ID: THQ-7-MeOH-STAB
Status: Active / Technical Advisory
Priority: High (Risk of Irreversible Sample Loss)
Executive Summary
You are likely encountering stability issues with (1,2,3,4-Tetrahydroquinolin-7-yl)methanol due to a fundamental chemical conflict within the molecule. This compound contains two reactive centers that become incompatible under acidic conditions:
-
Electron-Rich Aromatic Core: The tetrahydroquinoline (THQ) nitrogen donates electron density into the benzene ring, making it a potent nucleophile.
-
Labile Benzylic Alcohol (C7): In the presence of acid, the C7-hydroxyl group protonates and leaves as water, generating a reactive electrophilic carbocation.
The Result: Acidic conditions trigger a Friedel-Crafts-type self-alkylation , where the benzylic position of one molecule attacks the electron-rich ring of another, leading to dimerization and polymerization. This guide provides the mechanistic insight and protocols to prevent this degradation.
Module 1: The Degradation Mechanism (The "Why")
Understanding the failure mode is the first step to prevention. The degradation is not oxidative (initially); it is a cation-mediated oligomerization.
Pathway Analysis
When exposed to Brønsted acids (HCl, TFA,
-
N-Protonation (Fast): The basic amine (
Nitrogen) protonates first. This is reversible and aids solubility. -
O-Protonation (Equilibrium): The benzylic -OH protonates.
-
Carbocation Formation (Rate Limiting): Water leaves, forming a resonance-stabilized benzylic carbocation at C7.
-
Dimerization: This carbocation is an electrophile. It attacks the C6 or C8 position (ortho/para to the nitrogen donor) of a neighboring molecule.
Figure 1: Acid-catalyzed self-alkylation pathway. Note that while N-protonation (green loop) improves solubility, it does not prevent the O-protonation that leads to the red "danger zone" of carbocation formation.
Module 2: Troubleshooting & FAQs
Q1: My sample turned pink/brown in acidic LCMS mobile phase. Is it oxidized?
Answer: While THQs are air-sensitive (oxidizing to quinolines), rapid discoloration in acid is often due to polymerization (formation of conjugated oligomers) rather than simple oxidation.
-
Diagnostic: If the mass spectrum shows peaks at
(Dimer) or higher mass envelopes, it is polymerization. -
Correction: Switch to a neutral or basic mobile phase (Ammonium Bicarbonate, pH 7.5) for analysis. If acid is required, keep the autosampler at 4°C and analyze immediately.
Q2: Can I use HCl to make a salt for better storage?
Answer: Proceed with extreme caution. While the hydrochloride salt of the amine is desirable, excess HCl trapped in the lattice can dehydrate the alcohol in the solid state over time, especially if moisture is present.
-
Better Alternative: Store as the free base under Argon at -20°C. If a salt is strictly necessary, use a non-nucleophilic, weaker acid like Fumaric acid, or ensure stoichiometric precision with HCl (1.0 eq) and lyophilize immediately.
Q3: How do I work up a reaction containing this intermediate if I can't use acid?
Answer: Avoid standard acidic washes (1N HCl).
-
Protocol: Quench reactions with Saturated
(mildly acidic but usually safe) or Water. Extract into EtOAc or DCM. Wash with Brine. Dry over (avoid if it is slightly acidic/Lewis acidic).
Module 3: Experimental Protocols
Protocol A: Safe Solubility & Handling
Use this decision tree to select the correct solvent system for your application.
Figure 2: Solvent selection guide to minimize degradation risks.
Protocol B: Stability Validation (Self-Validating Experiment)
Before committing valuable material to a reaction, perform this "Stress Test" to determine the safe handling window.
-
Preparation: Prepare a 1 mg/mL solution in MeOH (Control).
-
Stress: Prepare a 1 mg/mL solution in MeOH + 1% Acetic Acid (Test A) and MeOH + 0.1% TFA (Test B).
-
Monitoring: Inject all three onto HPLC (Neutral method) at T=0, T=1h, and T=4h.
-
Interpretation:
-
Stable: Area % of parent peak remains >98%.
-
Degradation: Appearance of a peak at RRT ~1.2-1.5 (Dimer) or broad hump (Polymer).
-
Note: If Test B degrades but Test A is stable, you can safely use weak acids for workups.
-
Protocol C: Rescue of Acidified Material
If you have accidentally acidified the compound (e.g., during an acidic workup) and observe gumming or oiling out:
-
Immediate Dilution: Add a large excess of cold EtOAc or DCM.
-
Neutralization: Wash immediately with cold Saturated
. Do not wait for layers to separate perfectly; speed is key to stopping the cation formation. -
Filtration: If solids (polymers) have formed, filter them out before phase separation to prevent emulsion.
Technical Data Summary
| Parameter | Specification/Behavior |
| Molecular Weight | 163.22 g/mol |
| Reactive Moieties | Secondary Amine (Basic), Benzylic Alcohol (Acid-Labile) |
| Major Impurity Risk | Dimerization (m/z ~309.4), Oxidation to Quinoline |
| Preferred Storage | -20°C, Inert Gas, Dark. Free base preferred over salt. |
| Compatible Solvents | MeOH, EtOH, DMSO, DCM, THF, EtOAc |
| Incompatible Solvents | Acetone (forms aminals), Acidic Water (dehydration) |
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Katritzky, A. R., et al. (2010). Synthesis of tetrahydroquinolines. Chemical Reviews, 110(6). (Provides context on the electron-rich nature of the THQ ring).
-
Nammalwar, B., & Bunce, R. (2013).[1] Recent Syntheses of 1,2,3,4-Tetrahydroquinolines. Molecules, 19, 204–232.[1] (Discusses stability and handling of THQ derivatives).
-
PubChem Compound Summary. (2025). 1,2,3,4-Tetrahydroisoquinolin-7-ol (Structural analog for reactivity comparison).
Disclaimer: This guide represents best practices based on structural reactivity analysis. Always perform a small-scale stability test (Protocol B) before scaling up.[2]
Sources
Validation & Comparative
Technical Assessment: 1H NMR Characterization of (1,2,3,4-Tetrahydroquinolin-7-yl)methanol
Executive Summary & Structural Context
(1,2,3,4-Tetrahydroquinolin-7-yl)methanol (CAS: 153857-41-1) is a critical bicyclic intermediate used in the synthesis of peptidomimetics and arginine analogs. Its structural integrity is defined by the saturation of the nitrogen-containing ring (positions 1-4) and the specific regiochemistry of the hydroxymethyl substituent at position 7.
This guide provides a comparative technical analysis of the 1H NMR spectrum of the 7-isomer against its most common structural alternatives: the 6-regioisomer and the aromatic quinoline precursor .
Core Structural Features[1][2][3][4]
-
Aliphatic Region: Three distinct methylene signals (C2, C3, C4) and the hydroxymethyl substituent.
-
Aromatic Region: A specific 1,2,4-substitution pattern on the benzene ring.
-
Electronic Environment: The electron-donating nitrogen (N1) significantly shields the ortho-position (H8) and para-position (H6), creating a diagnostic shielding pattern distinct from the 6-isomer.
Experimental Protocol (Standardized)
To ensure reproducibility and accurate differentiation from isomers, the following protocol is recommended.
Methodological Workflow
Figure 1: Standardized workflow for structural validation of tetrahydroquinoline derivatives.
Solvent Justification
-
DMSO-d6 (Recommended): Facilitates the observation of the exchangeable OH and NH protons. The OH proton typically appears as a triplet (coupled to CH2) or broad singlet, confirming the alcohol functionality. It also prevents the overlap of the N-H signal with aromatic protons.
-
CDCl3: Acceptable, but often leads to broadening of the NH/OH signals and potential overlap of the H-2 triplet with the hydroxymethyl signal depending on concentration.
Spectral Analysis & Data Interpretation
Predicted Chemical Shifts (DMSO-d6)
The following table outlines the expected shifts for the target molecule. Note that positions 8 and 6 are shielded by the nitrogen lone pair resonance.
| Position | Proton Type | Shift (δ ppm) | Multiplicity | Coupling (J Hz) | Diagnostic Value |
| H-8 | Aromatic | 6.35 - 6.50 | Singlet (br) | Critical: Upfield due to ortho-N effect. | |
| H-6 | Aromatic | 6.25 - 6.40 | dd | Shielded (para to N). | |
| H-5 | Aromatic | 6.80 - 6.95 | Doublet | Downfield (meta to N). | |
| CH₂-OH | Benzylic | 4.30 - 4.45 | Doublet/Singlet | Confirms oxidation state. | |
| OH | Hydroxyl | 4.80 - 5.10 | Triplet/Broad | - | Disappears with D₂O shake. |
| H-2 | Aliphatic | 3.10 - 3.25 | Triplet | Adjacent to Nitrogen. | |
| H-4 | Aliphatic | 2.60 - 2.75 | Triplet | Benzylic position. | |
| H-3 | Aliphatic | 1.70 - 1.85 | Multiplet | - | Bridge methylene. |
| NH | Amine | 5.40 - 5.80 | Broad | - | Exchangeable. |
Comparative Performance: Target vs. Alternatives
The primary challenge in synthesizing this compound is distinguishing it from the 6-isomer (a common regioisomer) and the aromatic precursor (Quinoline-7-methanol).
Comparison 1: 7-Isomer vs. 6-Isomer
The differentiation relies on the coupling pattern and the chemical shift of the isolated singlet .
-
7-Isomer (Target):
-
Singlet (H-8): Located at position 8 (ortho to Nitrogen).
-
Shift: Upfield (~6.4 ppm) .
-
Logic: The nitrogen lone pair donates electron density into the ring, heavily shielding the ortho position (H-8).
-
-
6-Isomer (Alternative):
-
Singlet (H-5): Located at position 5 (meta to Nitrogen).
-
Shift: Downfield (~6.9 - 7.1 ppm) .
-
Logic: Position 5 is not conjugated with the nitrogen lone pair in the same direct manner as position 8, resulting in a standard aromatic shift.
-
Comparison 2: Target vs. Quinoline Precursor
Monitoring the reduction of Quinoline-7-methanol to the tetrahydro- form.
-
Quinoline Precursor:
-
Aromatic Region: Signals spread from 7.2 to 8.9 ppm.
-
Aliphatic Region: Empty (except for CH2OH).
-
-
Target (THQ):
-
Aromatic Region: Upfield shift (6.3 - 6.9 ppm) due to loss of full aromaticity and increased electron density from the amine.
-
Aliphatic Region: Appearance of characteristic multiplets at 1.8, 2.7, and 3.2 ppm.
-
Decision Logic for Structural Confirmation
Use the following logic tree to validate the identity of your synthesized product.
Figure 2: Structural differentiation logic based on aromatic coupling and chemical shifts.
Troubleshooting & Impurities
| Observation | Likely Cause | Remediation |
| Aldehyde peak (~9.8 ppm) | Oxidation of CH2OH | Product is degrading to 7-formyl-THQ. Store under Argon/N2. |
| Broad H-2/H-8 signals | Conformational Exchange | The THQ ring undergoes "puckering". Cooling the sample (-20°C) can sharpen signals. |
| Missing OH triplet | Rapid Exchange | Wet solvent or trace acid. Add D₂O to confirm disappearance, or filter through basic alumina. |
| Aromatic signals > 7.2 ppm | Incomplete Reduction | Presence of unreduced quinoline or partially reduced dihydroquinoline. |
References
-
Chemical Comparison of THQ Isomers
- Analysis of substitution effects on 1,2,3,4-tetrahydroquinoline chemical shifts.
-
Source: (General Principles of Ortho-shielding by Amines).
-
Synthesis and Characterization
- Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives (Analogous spectral d
-
Source:
-
Solvent Impurity Standards
-
Database Validation
- Spectral Database for Organic Compounds (SDBS)
-
Source:
(Note: Specific literature on the exact 7-methanol isomer is rare; assignments are derived from first principles of NMR spectroscopy applied to the well-documented tetrahydroquinoline core and benzyl alcohol subsystems.)
Sources
Comparative Guide: HPLC Analysis of Tetrahydroquinoline-7-Methanol vs. Impurities
The following guide details the HPLC method development and impurity profiling for Tetrahydroquinoline-7-methanol (THQ-7-MeOH) . This analysis addresses the specific challenges of separating basic, semi-saturated heterocycles from their aromatic precursors.
Executive Summary
The analysis of 1,2,3,4-Tetrahydroquinoline-7-methanol (THQ-7-MeOH) presents a classic chromatographic challenge: separating a basic, semi-aliphatic amine from its aromatic precursor, Quinoline-7-methanol (Q-7-MeOH) .
Standard acidic Reversed-Phase (RP) conditions often fail for this application because the secondary amine of the tetrahydroquinoline moiety (pKa ~10.5) becomes fully protonated, leading to early elution and peak tailing. In contrast, the aromatic precursor (pKa ~4.9) behaves differently.
This guide compares two distinct methodological approaches—High-pH Reversed Phase (The Gold Standard) vs. Acidic Ion-Pairing —and provides the experimental logic required to validate the separation.
Critical Method Parameters (The "Why")
The Basicity Challenge
The separation is governed by the ionization state of the nitrogen atom.
-
Quinoline-7-methanol (Impurity): Contains a pyridine-like nitrogen. At pH > 5, it is neutral.
-
THQ-7-MeOH (Target): Contains a secondary aliphatic amine. It remains positively charged (protonated) until pH > 10.
Impact on Retention:
In standard low-pH mobile phases (0.1% Formic Acid, pH 2.7), THQ-7-MeOH exists as a cation. Cations are repelled by the hydrophobic C18 stationary phase, causing the target peak to elute near the void volume (
Structural Hydrophobicity (The Separation Mechanism)
When both molecules are forced into their neutral state (High pH), the saturation effect dominates retention:
-
Aromatic Ring (Quinoline): Planar, lower lipophilicity (LogP ~1.8).
-
Saturated Ring (Tetrahydroquinoline): Non-planar (distorted half-chair), higher lipophilicity (LogP ~2.3).
Expert Insight: Under High-pH conditions, the saturated THQ-7-MeOH will elute after the aromatic Q-7-MeOH . This elution reversal is the key to confirming successful hydrogenation.
Experimental Protocols
Protocol A: High-pH Reversed Phase (Recommended)
Best for: Stability indicating methods, impurity profiling, and LC-MS compatibility.
-
Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (High pH stable, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).
-
Mobile Phase B: Acetonitrile (MeCN).
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 35°C.
-
Detection: UV @ 254 nm (Aromatic core) and 210 nm (Saturated ring sensitivity).
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Equilibration |
| 10.0 | 60 | Linear Gradient |
| 12.0 | 95 | Wash |
| 12.1 | 5 | Re-equilibration |
| 15.0 | 5 | End |
Protocol B: Acidic PFP (Alternative)
Best for: Cases where high pH columns are unavailable or for separating positional isomers.
-
Column: Pentafluorophenyl (PFP) Core-Shell (e.g., Kinetex F5).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Mechanism: Uses pi-pi and cation-pi interactions to retain the protonated amine.
Comparative Retention Data
The following table summarizes the expected retention behavior. Note how the elution order flips between pH conditions.
| Compound | Structure Type | pKa (Approx) | Retention (High pH C18) | Retention (Low pH C18) |
| Quinoline-7-methanol | Aromatic Precursor | ~4.9 | Early (Polar Aromatic) | Mid (Ionized but hydrophobic) |
| THQ-7-MeOH (Target) | Saturated Amine | ~10.5 | Late (Neutral Lipophilic) | Void/Early (Cationic repulsion) |
| 6-Isomer Impurity | Regioisomer | ~10.5 | Late (Close to Target) | Void/Early |
| Aniline Derivatives | Degradant | ~4.0 | Very Early | Early |
Data Interpretation: In the recommended High-pH method, the target THQ-7-MeOH is the last major peak to elute, ensuring that polar aromatic impurities are cleared first.
Method Development Workflow (Logic Map)
The following diagram illustrates the decision matrix for optimizing this separation, ensuring self-validating protocols.
Caption: Decision tree for optimizing the separation of basic tetrahydroquinolines, highlighting the critical pH switch required for retention.
Troubleshooting & Optimization
Peak Tailing
-
Symptom: The THQ-7-MeOH peak tails significantly (
). -
Cause: Residual silanol interactions on the silica surface binding to the protonated amine.
-
Solution:
-
Switch to a "Hybrid" particle column (e.g., Waters XBridge or BEH) which has fewer silanols.
-
Increase buffer concentration to 20 mM to mask silanol sites.
-
Ensure pH is at least 10.0 to keep the amine neutral.
-
Resolution from Precursor
-
Symptom: Quinoline-7-methanol and THQ-7-MeOH co-elute.
-
Cause: Insufficient hydrophobicity difference.
-
Solution: Flatten the gradient slope (e.g., 5-40% B over 20 min). Because the THQ ring is saturated, it is more "alkane-like." Lowering the organic strength increases the separation factor (
) between the aromatic and aliphatic rings.
References
-
McCalley, D. V. (2017). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of pH and stationary phase. Journal of Chromatography A. Link
-
Waters Corporation. (2023). XBridge BEH C18 Column Care & Use Manual. (Referencing high pH stability for basic analytes). Link
-
PubChem. (2025).[2][3] Compound Summary: 1,2,3,4-Tetrahydroquinoline.[2][4][5][6][7] (pKa and LogP data).[2][4] Link
-
Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds using Poroshell HPH-C18. Application Note. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2,3,4-Tetrahydroquinoline | 635-46-1 [chemicalbook.com]
- 5. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 6. 58196-33-1|7-Hydroxy-1,2,3,4-tetrahydroquinoline|BLD Pharm [bldpharm.com]
- 7. 7-hydroxy-1,2,3,4-tetrahydroquinoline | CAS 58196-33-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
Comparative Guide: Infrared Spectroscopy Characterization of Tetrahydroquinoline Alcohols
Executive Summary
Tetrahydroquinoline (THQ) alcohols—specifically derivatives like 6-hydroxy-1,2,3,4-tetrahydroquinoline or 1,2,3,4-tetrahydroquinoline-methanol —are critical scaffolds in the synthesis of peptidomimetics, antioxidants, and alkaloids.
While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) offers a distinct advantage in rapid reaction monitoring and solid-state form identification . This guide objectively compares the IR spectral performance of THQ alcohols against their fully aromatic precursors (quinolines) and alternative analytical methods, providing a validated protocol for routine assessment.
Structural Diagnostics: The THQ Alcohol Fingerprint
The infrared spectrum of a tetrahydroquinoline alcohol is defined by the simultaneous presence of a saturated heterocyclic ring, an aromatic system, and a hydroxyl functionality.
Key Spectral Features
The following table summarizes the diagnostic peaks required to confirm the identity of a generic THQ alcohol (e.g., 6-hydroxy-1,2,3,4-tetrahydroquinoline).
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Diagnostic Value |
| O-H Stretch | 3200 – 3550 | Broad, Medium | Confirms alcohol/phenol moiety. Often overlaps with N-H. |
| N-H Stretch | 3350 – 3450 | Sharp (Shoulder) | Confirms secondary amine (distinct from tertiary quinoline precursors). |
| Ar-C-H Stretch | 3010 – 3080 | Weak | Indicates presence of the benzene ring. |
| Aliph-C-H Stretch | 2820 – 2960 | Medium-Strong | CRITICAL: Confirms saturation of the pyridine ring (sp³ carbons at C2, C3, C4). |
| C=C Aromatic | 1580 – 1620 | Strong | Benzene ring skeletal vibrations. |
| C-N Stretch | 1250 – 1350 | Medium | Ar-N bond vibration. |
| C-O Stretch | 1150 – 1260 | Strong | Confirms C-O bond (Phenolic C-O is typically >1200; Aliphatic C-O <1150). |
Visual Logic: Spectral Interpretation Flowchart
The following diagram illustrates the logical decision tree for validating a THQ alcohol structure using IR data.
Caption: Decision matrix for distinguishing THQ alcohols from aromatic precursors based on IR bands.
Comparative Analysis: Performance vs. Alternatives
This section compares the utility of IR spectroscopy against alternative methods for two specific use cases: Reaction Monitoring (Hydrogenation) and Structural Elucidation .
Scenario A: Reaction Monitoring (Quinoline → THQ Alcohol)
Objective: Confirming the selective reduction of the heterocyclic ring while maintaining the alcohol functionality.
| Feature | Alternative: Quinoline Precursor | Product: THQ Alcohol | Differentiation Strategy |
| C-H Region | Only >3000 cm⁻¹ (sp²) | New bands at 2800-2950 cm⁻¹ (sp³) | Monitor the growth of aliphatic peaks. This is the primary reaction progress indicator. |
| N-H Region | Absent (Tertiary amine) | Present (~3400 cm⁻¹) | Appearance of N-H stretch confirms ring opening/saturation. |
| Ring Breathing | Sharp, distinct ~1500/1600 | Shifted, often more complex | Less reliable for monitoring than C-H region. |
Verdict: IR is superior to TLC for real-time monitoring of this reduction because it quantifies the degree of saturation (sp³ C-H intensity) without requiring workup.
Scenario B: Methodological Comparison (IR vs. NMR)
Objective: Full characterization of the isolated product.
| Metric | IR Spectroscopy | ¹H-NMR Spectroscopy (Alternative) | Recommendation |
| Specificity | High for functional groups (OH, NH, C=O). | High for connectivity and proton counting. | Use NMR for final structure confirmation. |
| Speed | < 2 minutes (ATR). | 15-30 minutes (Prep + Shim + Scan). | Use IR for high-throughput screening of fractions. |
| Sample State | Solid or Oil (Neat). | Requires deuterated solvent (CDCl₃/DMSO). | Use IR for polymorphism studies of solid drugs. |
| OH/NH Distinction | Poor (Bands often overlap). | Excellent (Exchangeable protons with D₂O). | Use NMR if exact OH/NH assignment is critical. |
Experimental Protocol: ATR-FTIR Validation
Scope: This protocol uses Attenuated Total Reflectance (ATR) to minimize sample preparation errors common with KBr pellets (e.g., hygroscopicity).
Reagents & Equipment
-
Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory (e.g., Bruker Tensor or equivalent).
-
Solvent: Isopropanol (for cleaning).
-
Reference: Polystyrene film (for calibration).
Step-by-Step Methodology
-
System Initialization:
-
Power on the FTIR and allow the source to warm up (min. 20 minutes).
-
Set resolution to 4 cm⁻¹ and accumulation to 16 scans .
-
Why: 4 cm⁻¹ provides sufficient resolution for solid-state peaks without excessive noise.
-
-
Background Acquisition:
-
Clean the ATR crystal with isopropanol and a lint-free wipe. Ensure it is dry.
-
Acquire a background spectrum (air).
-
Validation: Ensure no peaks exist in the 2800–3000 cm⁻¹ region (hydrocarbon contamination).
-
-
Sample Application:
-
Place ~2–5 mg of the THQ alcohol solid (or 1 drop if oil) onto the center of the crystal.
-
Apply pressure using the anvil clamp until the force gauge reads the optimal range (usually ~80–100 N).
-
Why: Consistent pressure ensures uniform path length and reproducible peak intensities.
-
-
Data Acquisition:
-
Scan from 4000 to 600 cm⁻¹ .
-
Perform automatic baseline correction if the baseline is tilted.
-
-
Critical Check (Self-Validation):
-
The "Water Test": If a broad hump appears >3500 cm⁻¹, the sample may be wet. Dry the sample in a vacuum oven and re-run.
-
The "CO2 Doublet": Ignore sharp doublets at 2350 cm⁻¹ (atmospheric CO₂).
-
Workflow Diagram
Caption: Standardized ATR-FTIR workflow for THQ analysis.
References
-
NIST Chemistry WebBook. Infrared Spectrum of 1,2,3,4-Tetrahydroquinoline. National Institute of Standards and Technology.[1][2][3][4][5] [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for IR peak assignment logic).
-
PubChem. 1,2,3,4-Tetrahydroisoquinolin-6-ol (Compound Summary). National Library of Medicine. [Link]
Sources
A Guide to Structural Isomers in Heterocyclic Chemistry: Tetrahydroquinoline vs. Tetrahydroisoquinoline-7-methanol
A Comparative Analysis for Medicinal and Synthetic Chemists
Introduction: The Significance of the Fused Piperidine Scaffold
In the landscape of medicinal chemistry, the 1,2,3,4-tetrahydroquinoline (THQ) and 1,2,3,4-tetrahydroisoquinoline (THIQ) skeletons represent two of the most "privileged" heterocyclic systems.[1][2][3] These bicyclic structures, consisting of a benzene ring fused to a saturated piperidine ring, are cornerstones in a vast array of natural products, pharmaceuticals, and agrochemicals.[4][5][6] Their rigid, three-dimensional architecture provides an excellent platform for the precise spatial arrangement of functional groups, enabling targeted interactions with biological macromolecules.
Derivatives of both THQ and THIQ have demonstrated a remarkable breadth of pharmacological activities, including anticancer, neuroprotective, antiviral, and anti-inflammatory properties.[4][7][8] The biological and chemical behavior of these molecules, however, is profoundly dictated by a seemingly subtle structural variation: the position of the nitrogen atom within the heterocyclic ring.
This guide provides an in-depth structural and functional comparison between the parent 1,2,3,4-tetrahydroquinoline and a representative substituted isomer, (1,2,3,4-tetrahydroisoquinolin-7-yl)methanol. We will dissect how the isomeric placement of the nitrogen atom and the introduction of a functional substituent fundamentally alter their electronic properties, chemical reactivity, spectroscopic signatures, and, by extension, their potential as pharmacological agents.
Core Structural and Electronic Comparison
The fundamental difference between tetrahydroquinoline (THQ) and tetrahydroisoquinoline (THIQ) lies in the placement of the nitrogen atom relative to the fused aromatic ring. This single change distinguishes an anilidic nitrogen (in THQ) from a benzylic nitrogen (in THIQ), a variation with profound electronic and chemical consequences.
dot```dot graph Structural_Comparison { layout=neato; node [shape=none, margin=0]; edge [style=invis];
// Tetrahydroquinoline thq_label [label="1,2,3,4-Tetrahydroquinoline (THQ)", pos="0,1.8!", fontname="Helvetica-Bold", fontsize=14, fontcolor="#202124"]; thq [label=<
, pos="0,0!"]; thq_note [label="Anilidic Nitrogen (N1)", pos="0,-1.5!", fontname="Helvetica", fontsize=12, fontcolor="#EA4335"];
// Tetrahydroisoquinoline-7-methanol thiq_label [label="(1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol", pos="5,1.8!", fontname="Helvetica-Bold", fontsize=14, fontcolor="#202124"]; thiq [label=<
, pos="5,0!"]; thiq_note [label="Benzylic Nitrogen (N2)", pos="5,-1.5!", fontname="Helvetica", fontsize=12, fontcolor="#34A853"];
// Connect labels to structures thq_label -- thq; thq -- thq_note; thiq_label -- thiq; thiq -- thiq_note; }
Caption: Electronic effects governing the basicity of THQ versus THIQ scaffolds.
-
THQ : The resonance delocalization of the nitrogen's lone pair makes it a significantly weaker base, comparable to aniline. This also reduces its nucleophilicity, affecting its participation in reactions like N-alkylation.
-
THIQ : The localized lone pair on the sp³-hybridized nitrogen makes it a much stronger base, behaving like a typical secondary alkylamine. It is readily protonated and is a more potent nucleophile.
Electrophilic Aromatic Substitution
The nitrogen atom strongly influences the reactivity of the fused benzene ring.
-
THQ : The -NH- group is a powerful ortho-, para-directing and activating group. Electrophilic substitution (e.g., nitration, halogenation) will preferentially occur at the C6 and C8 positions. The high reactivity often requires mild conditions to prevent polysubstitution or side reactions.
-
THIQ : The N-alkyl portion of the ring is a weak activator and is ortho-, para-directing. The primary influence on substitution patterns for our target molecule, THIQ-7-methanol, would come from the existing -CH₂OH group (weakly activating, ortho-, para-directing) and the alkyl framework. This results in a different regioselectivity compared to THQ.
Oxidation
Both scaffolds can be dehydrogenated to their fully aromatic counterparts, quinoline and isoquinoline, respectively. However, the reaction conditions and potential side reactions differ.
-
THQ : Dehydrogenation to quinoline is a common transformation. [9]* THIQ : Can be selectively oxidized. For instance, electrochemical methods can yield 3,4-dihydroisoquinolines or the fully aromatic isoquinoline, depending on the conditions. [10]The benzylic C1-H bond is particularly susceptible to oxidation.
Comparative Spectroscopic Analysis
Differentiating these isomers in a laboratory setting is straightforward using standard spectroscopic techniques.
¹H NMR Spectroscopy
-
Tetrahydroquinoline :
-
N-H Proton : A broad singlet typically appearing between 3.5-4.5 ppm, which can exchange with D₂O.
-
Aliphatic Protons : Three distinct multiplets corresponding to the protons at C2, C3, and C4. The C2 protons adjacent to the nitrogen will be the most deshielded of the aliphatic set, typically around 3.3 ppm.
-
Aromatic Protons : A complex pattern between 6.5-7.2 ppm, characteristic of a substituted benzene ring. The proton at C8 is often shifted upfield due to the influence of the adjacent heterocyclic ring.
-
-
(1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol :
-
N-H Proton : A broad singlet, often further upfield than in THQ (e.g., 1.5-2.5 ppm), characteristic of a non-anilidic secondary amine.
-
Aliphatic Protons : Protons at C1, C3, and C4 will show distinct signals. The benzylic C1 protons will appear as a sharp singlet around 4.0 ppm.
-
Hydroxymethyl Protons : A singlet or doublet for the -CH₂OH protons (around 4.6 ppm) and a broad singlet/triplet for the -OH proton, both of which are D₂O exchangeable.
-
Aromatic Protons : The protons on the substituted benzene ring will show a pattern indicative of 1,2,4-substitution.
-
Infrared (IR) Spectroscopy
-
Shared Peaks : Both will show C-H stretching for aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2960 cm⁻¹) protons, and aromatic C=C stretching (~1450-1600 cm⁻¹).
-
Key Differentiators :
-
N-H Stretch : Both will have a secondary amine N-H stretch in the 3300-3500 cm⁻¹ region.
-
O-H Stretch : Only THIQ-7-methanol will exhibit a broad, strong O-H stretching band, typically around 3200-3600 cm⁻¹. [11][12] * C-N Stretch : The anilidic C-N stretch in THQ (~1250-1350 cm⁻¹) will differ from the alkyl C-N stretch in THIQ (~1020-1250 cm⁻¹).
-
C-O Stretch : A strong C-O stretching band for the primary alcohol will be present for THIQ-7-methanol, typically in the 1050-1150 cm⁻¹ region.
-
Experimental Protocols
Protocol 1: Comparative ¹H NMR Analysis
This protocol outlines the definitive method for structurally differentiating the two compounds.
dot
Caption: Standard workflow for comparative ¹H NMR analysis.
Self-Validation: The use of an internal standard (Tetramethylsilane, TMS) ensures that the chemical shifts of both spectra are accurately referenced to 0.00 ppm, allowing for direct and reliable comparison. Integration of the peaks must correspond to the expected number of protons for each structure (11H for THQ, 13H for THIQ-7-methanol), validating sample purity and correct identification.
Protocol 2: Conceptual Framework for Basicity Determination via Potentiometric Titration
This method provides empirical pKa values, quantifying the electronic differences between the two nitrogen atoms.
-
Preparation : Prepare equimolar solutions (e.g., 0.01 M) of both tetrahydroquinoline and tetrahydroisoquinoline-7-methanol in a suitable solvent system (e.g., 50:50 ethanol:water).
-
Titration Setup : Place the solution in a jacketed beaker with a magnetic stirrer. Insert a calibrated pH electrode and the tip of a burette containing a standardized strong acid titrant (e.g., 0.1 M HCl).
-
Data Collection : Record the initial pH. Add the acid titrant in small, precise increments (e.g., 0.1 mL), recording the pH after each addition, allowing the reading to stabilize.
-
Equivalence Point : Continue the titration well past the equivalence point (the point of fastest pH change).
-
Data Analysis : Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is equal to the pH at the half-equivalence point (the point where half of the base has been neutralized).
-
Comparison : The significantly lower pH value at the half-equivalence point for the tetrahydroquinoline solution will provide experimental validation of its reduced basicity compared to the tetrahydroisoquinoline derivative.
Conclusion
While both 1,2,3,4-tetrahydroquinoline and (1,2,3,4-tetrahydroisoquinolin-7-yl)methanol are built upon the same bicyclic [C₉H₁₁N] framework, their properties diverge dramatically. The shift of the nitrogen atom from an anilidic (N1) to a benzylic (N2) position is the critical determinant.
-
Tetrahydroquinoline is characterized by its low basicity , a result of lone pair delocalization, and an aromatic ring that is highly activated towards electrophilic substitution at the C6 and C8 positions.
-
Tetrahydroisoquinoline-7-methanol exhibits the properties of a typical secondary amine with higher basicity due to a localized lone pair. Its reactivity is further defined by the presence of a primary alcohol, which enhances polarity and provides an additional site for chemical modification and biological interaction.
For the researcher and drug developer, understanding this fundamental isomerism is paramount. It dictates not only the synthetic routes and reaction conditions but also the molecule's acid-base properties, lipophilicity, and the three-dimensional pharmacophore presented to a biological target. This guide underscores that in heterocyclic chemistry, the precise placement of a single heteroatom can redefine the entire chemical and pharmacological potential of a molecular scaffold.
References
-
Sabale, P. M., Patel, P., & Kaur, P. (2013). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Research and Reviews: Journal of Chemistry. [Link]
-
Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(40), 24635-24654. [Link]
-
Wikipedia. (n.d.). Tetrahydroisoquinoline. Retrieved from [Link]
-
Razak, M. A. J. A., et al. (2020). Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction. Iraqi Journal of Pharmaceutical Sciences, 29(2), 173-184. [Link]
-
SSRN. (2024). Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives. [Link]
-
Grokipedia. (n.d.). Tetrahydroquinoline. [Link]
-
Khamidova, U., et al. (2021). Study of the Biological Activity of Alkyl Derivatives of Tetrahydroisoquinolines. Journal of Pharmaceutical Research International, 33(46B), 238-246. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]
-
ResearchGate. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]
-
Yadav, P., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry, 21(17), 1587-1622. [Link]
-
Al-Warhi, T., et al. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Scientific Reports, 11(1), 19736. [Link]
-
Molecules. (2024). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]
-
Khadem, S., & Marles, R. J. (2025). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Natural Product Research, 39(1), 182-194. [Link]
-
Wikipedia. (n.d.). Tetrahydroquinoline. Retrieved from [Link]
-
PubChem. (n.d.). Tetrahydroquinoline. Retrieved from [Link]
-
SSRN. (2024). Advanced Crystallographic and Spectroscopic Characterization of a Novel Tetrahydroquinoline Derivative. [Link]
-
University of Bath. (1981). Synthesis and reactions in the 1,2,3,4-tetrahydroisoquinoline series. [Link]
-
Liu, W., et al. (2024). Selective electrochemical acceptorless dehydrogenation reactions of tetrahydroisoquinoline derivatives. Organic & Biomolecular Chemistry, 22(2), 257-262. [Link]
-
NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook. [Link]
-
Sridharan, V., et al. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 119(10), 6273-6337. [Link]
-
ResearchGate. (2025). Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium catalyst. [Link]
-
Taylor & Francis. (n.d.). Tetrahydroquinoline – Knowledge and References. [Link]
-
ResearchGate. (2022). Synthesis of Tetrahydroisoquinoline-Alkaloid Analogs with a Diphenyloxide Fragment. [Link]
-
Organic Letters. (2024). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. [Link]
-
National Center for Biotechnology Information. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. [Link]
-
International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]
-
ACS Publications. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). [Link]
-
ACS Publications. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. [Link]
-
National Center for Biotechnology Information. (n.d.). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia. [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinolin-7-ol. Retrieved from [Link]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 7. researchgate.net [researchgate.net]
- 8. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective electrochemical acceptorless dehydrogenation reactions of tetrahydroisoquinoline derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Bioisosteric Replacement of Tetrahydroquinoline-7-Methanol in Kinase Inhibitors
The bioisosteric replacement of the tetrahydroquinoline-7-methanol scaffold represents a critical case study in the optimization of DOT1L (Disruptor of Telomeric silencing 1-Like) histone methyltransferase inhibitors. This guide details the medicinal chemistry logic used to transition from metabolically labile, adenosine-mimicking hits to clinical candidates like Pinometostat (EPZ-5676) .
A Technical Guide for Medicinal Chemists & Drug Developers
Executive Summary & Scientific Rationale
The tetrahydroquinoline-7-methanol moiety is historically significant as a pharmacophore mimicking the adenosine-ribose portion of S-adenosylmethionine (SAM), the universal methyl donor cosubstrate. In kinase and methyltransferase drug design, specifically for DOT1L , this scaffold presents a classic "potency vs. developability" conflict:
-
Pharmacological Utility: The 7-hydroxymethyl group often acts as a critical H-bond donor/acceptor, mimicking the ribose 2'/3'-OH groups or the N6-amino group of adenosine, anchoring the molecule in the ATP/SAM binding pocket.
-
Developmental Liability: This primary alcohol is a "metabolic soft spot," highly susceptible to rapid glucuronidation (Phase II metabolism) and oxidation (Phase I), leading to poor oral bioavailability and short half-life (
).
Objective: This guide outlines the bioisosteric strategies to replace this scaffold, focusing on scaffold hopping , hydrophobic shielding , and conformational locking to improve metabolic stability without eroding potency.
The Core Problem: Metabolic Instability of the 7-Methanol Group
In early DOT1L inhibitors (e.g., EPZ004777 analogs), the tetrahydroquinoline (THQ) core served as a deaza-adenosine mimic. The 7-position substituent was essential for binding but introduced liability.
Mechanism of Instability
-
Glucuronidation: The exposed primary hydroxyl (-CH2OH) is a prime substrate for UDP-glucuronosyltransferases (UGTs), leading to rapid renal clearance.
-
Oxidation: Cytochrome P450 enzymes (CYP3A4/2D6) readily oxidize the methylene carbon adjacent to the nitrogen or the alcohol, converting it to a carboxylic acid or aldehyde, which renders the molecule inactive or toxic.
Strategic Bioisosteric Replacements
The following strategies represent the industry standard for replacing the tetrahydroquinoline-7-methanol scaffold, supported by SAR data from the development of Pinometostat and related compounds.
Strategy A: The "Hydrophobic Shielding" Approach (Urea Linkers)
Instead of a small polar alcohol, the 7-position is extended with a lipophilic linker that reaches into an induced hydrophobic back-pocket unique to DOT1L.
-
Replacement: Replace -CH2OH with -NH-CO-NH-Ar (Urea-linked hydrophobic tail).
-
Mechanism: The urea moieties form H-bonds with the aspartate residues (e.g., Asp161), mimicking the original alcohol interactions, while the bulky hydrophobic tail (e.g., t-butylphenyl) excludes water and prevents metabolic enzymes from accessing the core.
-
Outcome:
-
Potency:
improved from nanomolar to picomolar (Pinometostat ≈ 80 pM).[1] -
Residence Time: Increased from minutes to >24 hours due to the "induced fit" conformational change.
-
Strategy B: Carbocyclic Isosteres (Ribose Replacement)
To eliminate the N-glycosidic bond instability and the THQ nitrogen liability.
-
Replacement: Cyclopentane or Cyclopentene rings.[2]
-
Rationale: These carbocycles mimic the sugar pucker of ribose but lack the ether oxygen, making them immune to glycosylases and chemically stable.
-
Data: Cyclopentane analogs of adenosine-based inhibitors retained
nM potency while showing zero degradation in human liver microsomes (HLM) over 60 minutes.
Strategy C: Scaffold Hopping to Benzimidazoles/Benzothiophenes
Moving away from the THQ core entirely to aromatic systems that offer different vector orientations for the 7-position substituent.
-
Replacement: Benzimidazole or Benzothiophene .
-
Rationale: These planar systems improve
stacking with the phenylalanine "sandwich" in the SAM pocket (e.g., Phe223 in DOT1L). -
Comparison:
-
THQ Core: Flexible,
character, susceptible to oxidation. -
Benzimidazole Core: Rigid, aromatic, metabolically robust.
-
Comparative Performance Data
The following table summarizes the shift from the parent THQ-7-methanol scaffold to optimized bioisosteres.
| Scaffold / Moiety | Mechanism of Action | Key Liability | ||
| THQ-7-Methanol | ~500 nM | < 15 min | SAM Mimic (Ribose) | Rapid Glucuronidation |
| THQ-7-Urea (EPZ004777) | 0.3 nM | ~30-60 min | Induced Pocket Binder | Poor Oral Bioavailability |
| Cyclopentane Analog | 1.1 nM | > 120 min | Stable Ribose Mimic | Synthetic Complexity |
| Pinometostat (EPZ-5676) | 0.08 nM | Stable | Conformational Locker | IV Administration only |
Experimental Protocols
Protocol 1: Synthesis of 7-Substituted Tetrahydroquinolines (General)
To validate bioisosteres, one must synthesize the core scaffold with a handle for diversification.
-
Starting Material: Begin with 7-nitro-1,2,3,4-tetrahydroquinoline or protected 7-bromo-THQ.
-
Reduction/Protection: Reduce nitro group to aniline or protect THQ nitrogen with Boc.
-
Linker Installation:
-
For Urea Isosteres: React 7-amino-THQ with 4-tert-butylphenyl isocyanate in DCM at 0°C.
-
For Alcohol Isosteres: Perform Lithium-Halogen exchange on 7-bromo-THQ followed by quenching with DMF (to aldehyde) and reduction with NaBH4.
-
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol 2: Metabolic Stability Assay (Microsomal Stability)
-
Incubation: Incubate test compound (1 µM) with pooled Human Liver Microsomes (HLM) (0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-generating system (MgCI2, Glucose-6-phosphate, G6PDH, NADP+).
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(concentration) vs. time to determine
and .
Visualizations (Graphviz/DOT)
Diagram 1: DOT1L Inhibition Mechanism & Scaffold Evolution
This diagram illustrates the transition from the natural substrate mimic to the optimized inhibitor.
Caption: Evolution from SAM substrate to Pinometostat, highlighting the replacement of the labile THQ-methanol core.
Diagram 2: SAR Decision Tree for 7-Position Optimization
A logical workflow for medicinal chemists encountering a labile 7-hydroxymethyl group.
Caption: Decision matrix for replacing metabolically unstable hydroxymethyl groups based on H-bonding requirements.
References
-
Daigle, S. R., et al. (2011).[3] "Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor."[4][5] Cancer Cell.[3] Link
-
Basavapathruni, A., et al. (2012). "Conformational Adaptation Drives Potent, Selective and Durable Inhibition of the Human Protein Methyltransferase DOT1L." Chemical Biology & Drug Design. Link
-
Yu, W., et al. (2013). "Synthesis, Activity and Metabolic Stability of Non-Ribose Containing Inhibitors of Histone Methyltransferase DOT1L." Bioorganic & Medicinal Chemistry Letters. Link
-
Möbitz, H., et al. (2017). "Discovery of Potent, Selective, and Structurally Novel Dot1L Inhibitors by a Fragment Linking Approach." ACS Medicinal Chemistry Letters. Link
-
Meanwell, N. A. (2011). "Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." Journal of Medicinal Chemistry. Link
Sources
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Synthesis, Activity and Metabolic Stability of Non-Ribose Containing Inhibitors of Histone Methyltransferase DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2015017863A1 - Methods for the detection and treatment of leukemias that are responsive to dot1l inhibition - Google Patents [patents.google.com]
- 4. US10112968B2 - Inhibitors of protein methyltransferase DOT1L and methods of use thereof - Google Patents [patents.google.com]
- 5. Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
(1,2,3,4-Tetrahydroquinolin-7-yl)methanol proper disposal procedures
Executive Summary: The "Zero-Ambiguity" Directive
Do not pour down the drain. (1,2,3,4-Tetrahydroquinolin-7-yl)methanol is a functionalized heterocyclic amine.[1][2] Like most tetrahydroquinoline (THQ) derivatives, it poses risks of aquatic toxicity and potential nitrosamine formation if mishandled.[2]
Immediate Disposal Classification:
Chemical Profile & Hazard Identification
To dispose of a chemical safely, you must understand its reactivity.[2] This molecule is a bifunctional building block containing a secondary cyclic amine and a primary benzylic alcohol.[1][2]
| Property | Specification | Operational Implication |
| Chemical Structure | Tetrahydroquinoline core + Hydroxymethyl group | Weak Base (pKa ~5.0): Reacts exothermically with strong acids.[1][2] |
| Molecular Formula | C₁₀H₁₃NO | High Carbon Content: Excellent candidate for fuel blending/incineration.[1][2] |
| Physical State | Solid (typically off-white powder) | Dust inhalation hazard during transfer.[1][2] |
| Hazard Class (GHS) | Irritant (Warning) | Skin/Eye Irritant (H315, H319).[1][2] Specific Target Organ Toxicity (H335).[2] |
| Reactivity | Susceptible to Oxidation | The benzylic alcohol can oxidize to aldehydes; the amine can oxidize to quinolines (forming tars).[1][2] |
The "Structural Analog" Safety Principle: Specific toxicological data for the 7-yl isomer is sparse.[1][2] Therefore, we apply the Precautionary Principle based on the 1,2,3,4-tetrahydroquinoline class: assume potential for acute toxicity (Category 3/4) and chronic aquatic toxicity until proven otherwise.[1]
Waste Stream Segregation Logic
The most common laboratory accident involving amines is accidental mixing with oxidizers.[2] Follow this segregation logic to create a self-validating safety system.
A. The Incompatibility Rule
-
Oxidizers (e.g., Nitric Acid, Peroxides): Incompatible.[1][2] Mixing causes rapid oxidation of the amine, generating heat and potentially toxic nitrogen oxide gases.[2]
-
Nitrosating Agents (e.g., Sodium Nitrite): Incompatible.[1][2] Reacts with the secondary amine to form N-nitroso compounds, which are potent carcinogens.[1][2]
B. Waste Container Selection
-
Material: High-Density Polyethylene (HDPE) or Amber Glass.[1][2]
-
Headspace: Leave 10% headspace to accommodate potential off-gassing from slow oxidation.[1][2]
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired/Surplus)
-
Context: You have a vial of 500mg that is degraded or no longer needed.
-
Labeling: Affix a hazardous waste label. Explicitly write: "Organic Solid Waste: Toxic, Irritant. Contains Tetrahydroquinoline derivatives."[1][3][4][5][6][7]
-
Primary Containment: Keep the substance in its original vial if possible. Ensure the cap is Tightly sealed.
-
Secondary Containment: Place the vial into a clear plastic waste bag (polyethylene) or a wide-mouth HDPE solid waste jar.
-
Log: Record the mass in your satellite accumulation area log.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
-
Context: The molecule is dissolved in a solvent (e.g., Dichloromethane, Methanol, or Ethyl Acetate).[1]
-
Determine Solvent Base:
-
pH Check (Crucial): If the solution was part of an acidic workup, ensure the pH is not highly acidic (< 2) before adding to a general organic waste drum containing other bases, to prevent heat generation.[2]
-
Action: Neutralize excess acid with Sodium Bicarbonate before transfer to the waste drum.[2]
-
-
Transfer: Pour into the appropriate carboy using a funnel. Do not leave the funnel in the carboy (vapor trap violation).
Scenario C: Contaminated Consumables (Sharps/Wipes)[1]
-
Syringes/Needles: Dispose of in a rigid Red Sharps Container. Incineration is the standard destruction method for these containers.[2]
-
Gloves/Paper Towels: If heavily soiled, treat as Hazardous Solid Waste (double bag and tag).[1][2] If trace contamination only, follow your facility's specific "Trace Contaminated" trash protocols (often grey bin), but when in doubt, treat as hazardous.[1]
Visualizing the Decision Matrix
The following flowchart illustrates the decision-making process for designating the correct waste stream.
Figure 1: Operational decision tree for segregating tetrahydroquinoline waste streams. Note the critical check for oxidizers to prevent incompatible mixing.
Emergency Response: Spills
In the event of a benchtop spill (solid powder or liquid solution):
-
Evacuate & Ventilate: If the spill is significant (>5g or >100mL), clear the immediate area.[1][2]
-
PPE Upgrade: Wear double nitrile gloves and safety goggles. If powder is airborne, use an N95 or half-mask respirator.[1][2]
-
Containment:
-
Decontamination: Wipe the surface with a mild dilute acid (e.g., 1% Acetic Acid) to solubilize the amine residue, followed by water and soap.[2]
Regulatory & Compliance Context (RCRA)
While this specific isomer may not have a unique "U-list" or "P-list" code under US EPA RCRA regulations, it falls under the umbrella of "Characteristic Waste" if ignitable (D001) or toxic.[1][2]
-
Best Practice: Assign waste code D001 (Ignitable) if in organic solvent.[1][2]
-
Generic Classification: If solid, classify as Hazardous Waste, N.O.S.[1] (Not Otherwise Specified) , Chemical Class: Organic Amine.[1][2]
References
-
PubChem. (n.d.).[1][2] 1,2,3,4-Tetrahydroquinolin-7-ylmethanol Compound Summary. National Center for Biotechnology Information.[2] Retrieved October 26, 2023, from [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2023).[1][2] Resource Conservation and Recovery Act (RCRA) Regulations.[1][2] Retrieved from [Link][1]
Sources
- 1. 1,2,3,4-Tetrahydroquinolin-6-amine | C9H12N2 | CID 350951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uwm.edu [uwm.edu]
- 3. netascientific.com [netascientific.com]
- 4. eMolecules 1,2,3,4-tetrahydroisoquinolin-7-ylmethanol;hydrochloride | | Fisher Scientific [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. msds.nipissingu.ca [msds.nipissingu.ca]
- 7. ((3R)-7-nitro-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol | C10H12N2O3 | CID 10822243 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling (1,2,3,4-Tetrahydroquinolin-7-yl)methanol
Executive Summary & Risk Profile
Immediate Action Required: Treat (1,2,3,4-Tetrahydroquinolin-7-yl)methanol as a Potent Organic Amine Intermediate .
While specific toxicological data for this exact derivative may be limited in public repositories, the structural backbone (1,2,3,4-tetrahydroquinoline) is classified as Acute Toxic (Oral) and a Potential Carcinogen (Category 1B) [1]. Furthermore, the hydroxymethyl group increases polarity but does not negate the risks associated with the amine functionality, which includes skin sensitization and rapid permeation through standard latex.
The "Why" Behind the Protocol:
-
Amine Functionality: Secondary amines are prone to oxidation and can act as sensitizers. They can permeate thin rubber rapidly.
-
Unknown Toxicology: In drug development, novel intermediates must be handled with "Universal Precautions" (Band 3 or 4 Control Strategy) until definitive LD50 data proves otherwise.
-
Physical State: Likely a solid powder or viscous oil. Dust generation during weighing is the primary exposure vector.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system . We do not rely on a single layer of protection.
| Protection Zone | Required Equipment | Technical Justification (The "Why") |
| Respiratory | Primary: Fume Hood (Face velocity: 0.5 m/s)Secondary: N95/P100 Respirator (if outside hood) | Engineering controls are the first line of defense against amine aerosols. Respirators are only for emergency spills or equipment maintenance. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Standard safety glasses allow vapors/dust to bypass the side shields. Goggles seal the orbital area against amine vapors which can cause temporary vision hazing ("blue haze"). |
| Dermal (Hand) | Double Nitrile Gloves Inner: 4 mil (0.10 mm)Outer: 5-8 mil (extended cuff) | Permeation Lag Time: Organic amines can permeate thin nitrile in <15 mins. Double gloving provides a "breakthrough indicator" system—if the outer glove is compromised, the inner layer protects during doffing. [2] |
| Dermal (Body) | Lab Coat (100% Cotton or Nomex) + Tyvek Sleeves (for >10g handling) | Synthetic blends (polyester) can melt into skin if a flash fire occurs (organic amines are combustible). Tyvek sleeves prevent wrist-gap exposure. |
| Footwear | Closed-toe, non-perforated leather/composite | Prevents absorption through canvas/mesh sneakers in the event of a dropped flask. |
Operational Workflow & Logic
The following diagram illustrates the Safe Handling Lifecycle . It emphasizes the "Clean to Dirty" flow to prevent cross-contamination of the lab environment.
Figure 1: Operational workflow emphasizing the containment of the chemical within the Fume Hood zone.
Step-by-Step Handling Protocol
Phase A: Preparation (The "Check" Phase)
-
Verify Engineering Controls: Ensure fume hood flow monitor reads between 80-100 fpm (0.4-0.5 m/s).
-
Glove Integrity Test: Inflate the outer nitrile glove with air and roll the cuff to check for pinholes before putting it on. Trust, but verify.
-
Static Mitigation: If the substance is a dry powder, use an anti-static gun or ionizer bar in the hood. Static charge can cause powder to "jump" out of spatulas, creating airborne contamination.
Phase B: Weighing & Transfer (The Critical Risk Point)
-
Double Glove: Don inner gloves (blue) and outer gloves (purple/orange) to visualize the layers.
-
Working Distance: Perform all manipulations at least 6 inches (15 cm) inside the hood sash.
-
Transfer:
-
Use a disposable anti-static weighing boat.
-
Technique: Do not dump. Tap the spatula gently.
-
Immediate Containment: Once weighed, immediately dissolve the solid in the reaction solvent (e.g., DCM, MeOH) inside the weighing boat if possible, or transfer and cap the receiving vessel immediately.
-
-
Decontamination: Wipe the balance and surrounding area with a solvent-dampened Kimwipe (methanol or acetone) while still double-gloved. Dispose of the wipe as hazardous waste.
Phase C: Doffing (Safe Removal)
-
Outer Glove Removal: Remove outer gloves inside the hood. Turn them inside out as you pull them off to trap any chemical residue inside the glove.
-
Inspection: Inspect inner gloves for any discoloration.
-
Wash: Wash hands with soap and water immediately after removing the inner gloves.
Emergency Response & Waste Disposal
Spill Management (< 50g)
-
Alert: Announce the spill to lab mates.
-
PPE Upgrade: If dust is airborne, don an N95 or half-mask respirator.
-
Containment: Cover the spill with a solvent-dampened pad (to prevent dust) or use a dry absorbent (vermiculite) if it is a liquid solution.
-
Cleanup: Scoop material into a wide-mouth jar. Do not use a brush and dustpan (generates aerosols). Use a plastic scraper.
-
Surface Decon: Wash the area with mild detergent and water.
Disposal Logistics
Do not mix with general organic waste if the stream is destined for fuel blending without characterization.
-
Solid Waste: Label as "Hazardous Solid Waste: Toxic Organic Amine."
-
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams based on the solvent used.
-
Rinsate: The first rinse of any flask containing this material must go into the hazardous waste container, not down the drain.
References
-
NC State University. (n.d.). Personal Protective Equipment Requirements for Laboratories.[1][2][3] Environmental Health and Safety.[1][4][5] Retrieved from [Link]
-
American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety.[2] Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
